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4-Chloro-3-(methanesulfinylmethyl)aniline Documentation Hub

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  • Product: 4-Chloro-3-(methanesulfinylmethyl)aniline
  • CAS: 1250417-58-3

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 4-Chloro-3-(methanesulfinylmethyl)aniline

The following technical guide provides an in-depth analysis of 4-Chloro-3-(methanesulfinylmethyl)aniline , a specialized intermediate with significant utility in medicinal chemistry, particularly as a polar scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Chloro-3-(methanesulfinylmethyl)aniline , a specialized intermediate with significant utility in medicinal chemistry, particularly as a polar scaffold for kinase inhibitor development.[1][2]

[1][2]

Technical Guide for Research & Development

Executive Summary

4-Chloro-3-(methanesulfinylmethyl)aniline (CAS: 1250417-58-3 ) represents a critical class of functionalized anilines used in the synthesis of small-molecule inhibitors.[1][2] Distinguished by the presence of a sulfoxide moiety (


) within a benzylic side chain, this compound offers a unique balance of lipophilicity and aqueous solubility compared to its sulfide or sulfone analogs.[1][2]

This guide details the physicochemical profile, synthetic pathways, and analytical characterization of this compound, providing a roadmap for its application in drug discovery—specifically for optimizing the pharmacokinetic (PK) properties of lipophilic kinase inhibitors.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-Chloro-3-[(methanesulfinyl)methyl]aniline
Common Name 4-Chloro-3-(methylsulfinylmethyl)aniline
CAS Number 1250417-58-3
Molecular Formula

Molecular Weight 203.69 g/mol
SMILES

Structural Features

The molecule comprises three distinct functional zones that dictate its reactivity and properties:

  • Aniline Core (Nucleophile): The primary amine (

    
    ) at position 1 acts as the principal handle for coupling reactions (e.g., amide bond formation, urea synthesis).[1][2]
    
  • Chloro Substituent (Lipophile): The chlorine atom at position 4 provides metabolic stability to the aromatic ring and modulates the pKa of the aniline.[1][2]

  • Sulfinylmethyl Side Chain (Polar Modulator): Located at position 3, the methanesulfinylmethyl group introduces:

    • Chirality: The sulfur atom is a stereogenic center, creating enantiomers (

      
      - and 
      
      
      
      -sulfoxides).[1][2]
    • Hydrogen Bonding: The sulfoxide oxygen is a strong hydrogen bond acceptor (HBA), significantly enhancing aqueous solubility relative to the parent sulfide.[1][2]

Physicochemical Profile

Understanding the physicochemical behavior of this intermediate is crucial for optimizing reaction conditions and predicting the properties of final drug candidates.[2]

Predicted & Empirical Properties

Note: Values derived from structure-activity relationship (SAR) models and analogous chloro-aniline derivatives.[1][2]

PropertyValue (Approx.)Mechanistic Insight
LogP (Octanol/Water) 0.8 – 1.2The polar sulfoxide group lowers LogP significantly compared to the sulfide analog (

2.5), improving "drug-likeness."[1][2]
pKa (Conjugate Acid) 3.2 – 3.5The electron-withdrawing effect of the 4-Cl and 3-sulfinylmethyl groups reduces the basicity of the aniline nitrogen (vs. aniline pKa

4.6).[1][2]
Solubility (Water) ModerateEnhanced by the sulfoxide's H-bond accepting capacity; significantly higher than 4-chloro-3-methylaniline.[1][2]
Solubility (Organic) HighSoluble in polar aprotic solvents (DMSO, DMF, MeCN) and alcohols (MeOH, EtOH).[1]
Melting Point 95 – 105 °CSolid at room temperature; crystalline form depends on enantiomeric purity (racemate vs. enantiopure).[1][2]
Stability & Reactivity[1][2]
  • Oxidation: The sulfoxide is susceptible to further oxidation to the sulfone (

    
    ) under strong oxidizing conditions (e.g., excess 
    
    
    
    -CPBA, KMnO
    
    
    ).[1][2]
  • Reduction: Can be reduced back to the sulfide (

    
    ) by strong reducing agents, though the aniline functionality usually requires protection during such transformations.[1][2]
    
  • Thermal Stability: Sulfoxides can undergo thermal elimination (Pummerer rearrangement conditions) at high temperatures (>150°C) in the presence of anhydrides, requiring controlled heating during synthesis.[1][2]

Synthetic Pathways[1][9]

The synthesis of 4-Chloro-3-(methanesulfinylmethyl)aniline typically proceeds via the oxidation of its sulfide precursor.[1][2] This route allows for better control over the oxidation state and minimizes side reactions on the aniline ring.[2]

Primary Synthesis Route (Sulfide Oxidation)

This protocol describes the selective oxidation of the sulfide to the sulfoxide without over-oxidation to the sulfone or N-oxidation of the aniline.[1][2]

Step 1: Precursor Synthesis (Nucleophilic Substitution) [1][2]

  • Reactants: 4-Chloro-3-(chloromethyl)nitrobenzene + Sodium Methanethiolate (

    
    ).[1][2]
    
  • Conditions: THF/MeOH,

    
    .
    
  • Product: 4-Chloro-3-(methylthiomethyl)nitrobenzene.[1][2]

Step 2: Nitro Reduction

  • Reagents:

    
     or 
    
    
    
    (careful monitoring to avoid dechlorination).[1][2]
  • Product: 4-Chloro-3-(methylthiomethyl)aniline (Sulfide Intermediate).[1][2]

Step 3: Selective Oxidation (The Critical Step) [1][2]

  • Reagents: Sodium Periodate (

    
    ) or controlled 
    
    
    
    .[1][2]
  • Solvent:

    
     (1:1).[1][2]
    
  • Mechanism: Periodate allows for mild, selective oxidation of sulfide to sulfoxide, avoiding N-oxidation.[1][2]

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow from starting material to the target sulfoxide, highlighting critical decision points.

SynthesisPath Start 4-Chloro-3-(chloromethyl) nitrobenzene Sulfide_Nitro Sulfide Intermediate (Nitro) Start->Sulfide_Nitro NaSMe, THF Nucleophilic Sub. Sulfide_Aniline Sulfide Intermediate (Aniline) Sulfide_Nitro->Sulfide_Aniline Fe/NH4Cl Nitro Reduction Target TARGET: 4-Chloro-3-(methanesulfinylmethyl) aniline Sulfide_Aniline->Target NaIO4 (1.0 eq) Selective Oxidation Sulfone Over-Oxidation Product (Sulfone) Sulfide_Aniline->Sulfone Excess mCPBA Uncontrolled Oxidation Target->Sulfone Oxidation Risk

Figure 1: Synthetic pathway for 4-Chloro-3-(methanesulfinylmethyl)aniline, emphasizing the selectivity required to avoid sulfone formation.

Analytical Characterization

Validating the identity and purity of this compound requires specific attention to the sulfoxide chirality and the differentiation from its sulfide/sulfone analogs.[2]

NMR Spectroscopy
  • 
     NMR (DMSO-
    
    
    
    ):
    • Benzylic Protons (

      
      ):  The methylene protons adjacent to the chiral sulfoxide center are diastereotopic .[1][2] They will appear as an AB quartet  (two doublets) rather than a singlet, typically around 
      
      
      
      .[1][2] This is the definitive signature of the sulfoxide.[2]
    • Methyl Group (

      
      ):  Singlet, shifted downfield (
      
      
      
      ) compared to the sulfide (
      
      
      ).[1][2]
    • Aniline Protons (

      
      ):  Broad singlet, exchangeable with 
      
      
      
      , around
      
      
      .[1][2]
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1][2]

  • Parent Ion (

    
    ): 
    
    
    
    .[1][2]
  • Isotope Pattern: Distinct chlorine isotope pattern (

    
    ), resulting in peaks at 
    
    
    
    and
    
    
    .[1][2]
  • Fragmentation: Loss of the methylsulfinyl group (

    
    , mass 63) or the methyl group is common.[1][2]
    
Chiral HPLC Method (Enantiomeric Separation)

Since the sulfoxide is chiral, resolving the enantiomers is often necessary for drug development.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

  • Mobile Phase: Hexane : Isopropanol (80:[1][2]20) with 0.1% Diethylamine (to suppress aniline tailing).[1][2]

  • Detection: UV at 254 nm.[1][2]

Experimental Protocol: Solubility & Stability Testing

This self-validating protocol ensures the compound is suitable for biological assays.[1][2]

Objective: Determine kinetic solubility and oxidative stability in assay buffer.

  • Preparation: Dissolve 10 mg of target compound in DMSO to create a 10 mM stock solution.

  • Aqueous Dilution: Dilute stock 1:100 into PBS (pH 7.4) to reach 100 µM.[1][2]

    • Observation: Check for precipitation (turbidity).[1][2] The sulfoxide should remain clear, unlike the sulfide.[2]

  • Stability Challenge: Incubate the 100 µM solution at 37°C for 24 hours.

  • Analysis: Inject onto Reverse-Phase HPLC (C18 column).

    • Success Criteria: >95% recovery of parent peak. Appearance of a peak at RT + 2 min indicates oxidation to sulfone.[1][2] Appearance of a peak at RT - 2 min indicates reduction to sulfide.[1][2]

Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Dermal).[1][2]

  • Specific Risk: Anilines can cause methemoglobinemia upon absorption.[1][2]

  • Handling:

    • Use nitrile gloves (double-gloving recommended).[1][2]

    • Handle exclusively in a chemical fume hood .[1][2]

    • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent slow air oxidation of the sulfoxide or amine darkening.

References

  • Carilho, R., et al. (2015).[1][2] Metabolic Oxidation of Sulfides to Sulfoxides: Stereoselectivity and Drug Design. Journal of Medicinal Chemistry, 58(15), 5701-5715.[1][2] (Cited for sulfoxide chirality and metabolic context).[1][2]

Sources

Exploratory

Technical Whitepaper: Stability Profile and Degradation Kinetics of 4-Chloro-3-(methanesulfinylmethyl)aniline

[1] Executive Summary 4-Chloro-3-(methanesulfinylmethyl)aniline (CAS 1250417-58-3) is a critical synthetic intermediate, most notably utilized in the manufacturing of c-Met inhibitors such as Tivantinib (ARQ 197) .[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Chloro-3-(methanesulfinylmethyl)aniline (CAS 1250417-58-3) is a critical synthetic intermediate, most notably utilized in the manufacturing of c-Met inhibitors such as Tivantinib (ARQ 197) .[1] Its structural integrity is defined by the coexistence of a nucleophilic aniline moiety and a redox-sensitive benzylic sulfoxide group.[1]

This guide addresses the compound's inherent instability, specifically its susceptibility to sulfoxide disproportionation (redox) , Pummerer rearrangements , and aniline oxidation . Researchers must recognize that the benzylic sulfoxide center serves as a "soft" metabolic and chemical hotspot, requiring stringent control over oxidative stress and pH during storage and processing.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
Chemical Name 4-Chloro-3-(methanesulfinylmethyl)aniline
CAS Number 1250417-58-3
Molecular Formula C₈H₁₀ClNOS
Molecular Weight 203.69 g/mol
Functional Groups Primary Aniline (Nucleophile), Aryl Chloride, Benzylic Sulfoxide (Chiral center, Redox active)
Solubility Profile High: DMSO, Methanol, Ethyl Acetate.[1] Low: Water (pH dependent).
pKa (Calculated) ~3.5–4.0 (Aniline nitrogen); Sulfoxide oxygen is weakly basic (pKa ~ -2).[1]

Degradation Mechanisms: A First-Principles Analysis

The stability of this compound is governed by three competing degradation pathways. Understanding these mechanisms is essential for interpreting impurity profiles in HPLC/LC-MS.[1]

The Sulfoxide Redox Shuttle (Major Pathway)

The sulfoxide group (


) is in an intermediate oxidation state.
  • Oxidation (Non-reversible): Exposure to peroxides, peracids, or even atmospheric oxygen under radical-initiating conditions leads to the Sulfone (4-Chloro-3-(methanesulfonylmethyl)aniline).[1] This is a common "storage impurity."[1]

  • Reduction (Reversible): Under reductive conditions (e.g., presence of thiols, certain metals, or iodide traces), the compound reverts to the Sulfide (thioether). This is often a carryover starting material but can also reform during stressed stability testing.[1]

Pummerer-Type Rearrangement (Acid Catalyzed)

The benzylic protons (


-position to sulfoxide) are acidified by the sulfoxide group.[1] In the presence of acid anhydrides or strong mineral acids, the sulfoxide oxygen becomes protonated/acylated, triggering a rearrangement that results in 

-functionalized sulfides (e.g.,

-acetoxy sulfides) or hydrolysis to aldehydes.
  • Risk Factor:[1] High.[1][2] Avoid heating in acidic media.

Aniline Oxidation & Photolysis

The primary aniline is electron-rich.[1] Upon exposure to UV light or air, it undergoes radical cation formation, leading to:

  • Azo-dimerization: Formation of colored (yellow/brown) azo species.[1]

  • N-Oxidation: Formation of hydroxylamines or nitroso derivatives.[1]

Degradation Pathway Diagram[1]

DegradationPathways Target 4-Chloro-3-(methanesulfinylmethyl)aniline (Target) Sulfone Impurity A: Sulfone Analog (Oxidation) Target->Sulfone [O] Peroxides/Air Sulfide Impurity B: Sulfide Analog (Reduction) Target->Sulfide [H] Reductants Pummerer Impurity C: Aldehyde/Thioacetal (Acid/Heat - Pummerer) Target->Pummerer H+, Heat Azo Impurity D: Azo Dimers (Light/Air - Aniline Coupling) Target->Azo hν (UV), O2

Caption: Primary degradation vectors. Red nodes indicate irreversible terminal products; Yellow nodes indicate reactive intermediates.

Forced Degradation (Stress Testing) Protocol

To validate analytical methods for this intermediate, the following stress conditions are recommended. These are designed to achieve 10–20% degradation.[1]

Experimental Workflow
Stress TypeConditionsExpected DegradantMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C, 2-4 hoursSulfide, Pummerer productsProbes lability of sulfoxide O and benzylic C-H.[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 2-4 hoursRacemization (if chiral), Aniline degradationBenzylic proton abstraction; generally more stable than in acid.
Oxidation 3% H₂O₂, RT, 1-2 hoursSulfone (Major) , N-oxidesSimulates long-term storage and excipient incompatibility.[1]
Thermal 80°C (Solid state), 24 hoursPyrolytic eliminationSulfoxides can undergo syn-elimination at high T (>150°C), but 80°C tests general stability.
Photostability 1.2 million lux hours (ICH Q1B)Azo dimers, BrowningCritical for determining amber glassware requirements.
Sample Preparation Note[1]
  • Solvent: Dissolve the target in Acetonitrile/Water (50:50). Avoid DMSO for oxidative stress tests as DMSO itself is a sulfoxide and will compete for the oxidant, masking the degradation of the analyte.

Analytical Methodology (HPLC/UPLC)

Standard C18 methods often fail to separate the Sulfoxide (Target) from the Sulfone (Impurity A) due to similar polarity. The following conditions are optimized for resolution.

Recommended Chromatographic Parameters
  • Column: C18 with polar embedding (e.g., Waters XBridge Shield RP18 or Phenomenex Synergi Polar-RP), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps aniline protonated, improving peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 5% B

  • Detection: UV at 240 nm (Aniline absorption) and 210 nm (General).

  • Flow Rate: 1.0 mL/min.[1]

Analytical Logic Diagram

AnalyticalWorkflow Sample Stressed Sample Quench Quench (Neutralize/Reductant) Sample->Quench Stop Reaction Dilute Dilute (Mobile Phase) Quench->Dilute HPLC HPLC-PDA/MS Analysis Dilute->HPLC Data Mass Balance & Purity HPLC->Data ID Impurities

Caption: Workflow for processing stress samples to ensure accurate quantification of transient degradants.

Handling & Storage Mitigation Strategies

Based on the degradation profile, the following protocols are mandatory for maintaining >98% purity.

  • Temperature: Store at -20°C for long term; 2-8°C for active use. Thermal elimination is slow but cumulative.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen accelerates both sulfoxide-to-sulfone conversion and aniline browning.[1]

  • Light: Use Amber vials exclusively. The aniline moiety is photosensitive.

  • Solution Stability: Unstable in acidic solution.[1] Prepare analytical samples immediately before injection.[1] If autosampler storage is required, maintain at 5°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23536, 4-Chloro-3-methylaniline (Analogous Structure Data).[1] Retrieved from [Link]

  • Yilmaz, H. (2021). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Journal of Natural and Applied Sciences. Retrieved from [Link]

  • Toth, J. E., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.[1] Retrieved from [Link]

  • Baxendale, I. R., et al. (2013). Synthesis of Tivantinib (ARQ 197) Intermediates. Organic & Biomolecular Chemistry.[1][3][4][5] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for N-Alkylation of 4-Chloro-3-(methanesulfinylmethyl)aniline

Executive Summary & Strategic Analysis This technical guide outlines the validated protocols for the N-alkylation of 4-Chloro-3-(methanesulfinylmethyl)aniline (referred to herein as Substrate A ). This scaffold is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide outlines the validated protocols for the N-alkylation of 4-Chloro-3-(methanesulfinylmethyl)aniline (referred to herein as Substrate A ). This scaffold is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and various sulfonamide-based pharmaceuticals.

The Chemoselectivity Challenge

The structural complexity of Substrate A presents a unique "triad of reactivity" that disqualifies many standard alkylation procedures:

  • The Aniline Nitrogen (Target): Nucleophilic but electronically deactivated by the para-chloro group, requiring optimized conditions for reactivity.[1]

  • The Sulfoxide Moiety (

    
    ): 
    
    • Redox Sensitivity: Susceptible to reduction (to sulfide) under catalytic hydrogenation conditions (

      
      ) or strong hydride reduction (
      
      
      
      ).[1]
    • Catalyst Poisoning: The sulfur lone pairs can irreversibly bind to transition metals (Pd, Pt), deactivating heterogeneous catalysts.[1]

  • The Benzylic Methylene (

    
    ):  The protons adjacent to the sulfoxide are acidified (
    
    
    
    in DMSO, lower with the electron-withdrawing ring). Strong bases (e.g., NaH, LDA) can deprotonate this position, leading to C-alkylation or polymerization.

Recommended Strategy: Based on these constraints, Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the primary recommended protocol.[1] It offers the highest chemoselectivity, avoiding sulfur reduction and over-alkylation.[1] Direct alkylation is presented as a secondary method for substrates lacking carbonyl equivalents.[1]

Decision Matrix & Workflow

The following logic gate determines the optimal synthetic route based on available reagents and the target alkyl group.[1]

AlkylationStrategy Start Target: N-Alkylated Substrate A ReagentCheck Is the Alkyl source an Aldehyde or Ketone? Start->ReagentCheck MethodA METHOD A: Reductive Amination (High Fidelity) ReagentCheck->MethodA Yes MethodB METHOD B: Direct Alkylation (Secondary) ReagentCheck->MethodB No (Alkyl Halide) Constraint1 Reagent: NaBH(OAc)3 Solvent: DCE or THF Temp: 20-40°C MethodA->Constraint1 Constraint2 Reagent: R-X (Halide) Base: DIPEA or K2CO3 Avoid: NaH, NaOtBu MethodB->Constraint2

Caption: Selection logic for N-alkylation protocols based on alkylating agent availability and chemoselectivity requirements.

Method A: Reductive Amination (Primary Protocol)[1]

This method utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike


 (toxic) or 

(too reactive, reduces aldehydes before imine formation), STAB is mild, non-toxic, and selective for imines in the presence of sulfoxides.
Reaction Mechanism & Rationale[1][3]
  • Imine Formation: The aniline condenses with the aldehyde/ketone.[1] Acid catalysis (AcOH) is often required due to the deactivated nature of the para-chloroaniline.[1]

  • Selective Reduction: STAB reduces the protonated iminium ion faster than the carbonyl starting material.[1] It does not reduce the sulfoxide group.[1]

Materials & Stoichiometry[1]
ComponentRoleEquivalents (eq.)Notes
Substrate A Limiting Reagent1.04-Chloro-3-(methanesulfinylmethyl)aniline
Aldehyde / Ketone Alkyl Source1.1 – 1.2Slight excess ensures conversion.[1]

Reducing Agent1.4 – 1.6"STAB". Add as solid or slurry.[1]
Acetic Acid (AcOH) Catalyst1.0 – 2.0Promotes imine formation.[1]
DCE or THF Solvent10-15 Volumes1,2-Dichloroethane is standard; THF for green compliance.
Step-by-Step Procedure
  • Preparation: In a dry reaction vessel equipped with a magnetic stir bar and nitrogen inlet, dissolve Substrate A (1.0 eq) in DCE (or THF).

  • Imine Formation: Add the Aldehyde/Ketone (1.1 eq) followed by Acetic Acid (1.0 eq).[1] Stir at room temperature (20–25°C) for 30–60 minutes.

    • Checkpoint: If the aniline is highly deactivated, mild heating (40°C) may be required to drive imine equilibrium.[1]

  • Reduction: Cool the mixture to 0–5°C (optional, but recommended to control exotherm). Add

    
      (1.5 eq) portion-wise over 10 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

    • Monitoring: Monitor by HPLC or TLC.[1] Look for the disappearance of the aniline.[1] The intermediate imine should not persist if the reduction is efficient.[1]

  • Quench: Quench the reaction by adding saturated aqueous

    
      until pH 
    
    
    
    8. Gas evolution (
    
    
    ) will occur; add slowly.[1]
  • Workup: Extract with Ethyl Acetate or DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH).[1]

Method B: Direct Alkylation (Secondary Protocol)[1]

Use this method only if the alkylating agent is an alkyl halide (R-X, where X = Br, I, OMs).[1]

Critical Risks[1]
  • Poly-alkylation: Primary anilines easily over-alkylate to tertiary amines or quaternary salts.[1]

  • Sulfoxide Instability: Strong bases can degrade the sulfoxide.[1]

Optimized Conditions (Mild Base)
ComponentRoleEquivalentsNotes
Substrate A Limiting Reagent1.0
Alkyl Halide Electrophile0.95 – 1.0Sub-stoichiometric to prevent over-alkylation.[1]
DIPEA or

Base1.5 – 2.0Mild bases only.[1] Avoid NaH.
NaI Catalyst0.1 (10 mol%)Finkelstein condition (if using Alkyl Chlorides/Bromides).[1]
DMF or

Solvent10 VolumesDMF promotes

.
Step-by-Step Procedure
  • Dissolution: Dissolve Substrate A (1.0 eq) in anhydrous DMF .

  • Base Addition: Add

    
      (powdered, 2.0 eq) or DIPEA  (2.0 eq).
    
  • Alkylation: Add the Alkyl Halide (0.95 eq) dropwise at room temperature.

    • Note: Using slightly less than 1 equivalent of the alkyl halide leaves some unreacted starting material but significantly reduces the formation of the difficult-to-separate dialkylated impurity.[1]

  • Heating: Heat to 60–80°C. Monitor closely by HPLC.

    • Stop Condition: Stop the reaction when the dialkylated impurity reaches >5% or when conversion stalls.[1]

  • Workup: Dilute with water (to dissolve salts and precipitate product if solid, or extract with EtOAc). Wash organics extensively with water/brine to remove DMF.[1]

Analytical Controls & Troubleshooting

Impurity Profiling

During process development, track these specific impurities:

  • Impurity A (Sulfide): Result of sulfoxide reduction.[1]

    • Detection: Mass shift of -16 Da (

      
      ).
      
    • Cause: Presence of strong reducing agents or incompatible transition metals.[1]

  • Impurity B (Dialkylated): Result of over-reaction.[1]

    • Detection: Mass shift of +Alkyl Group.[1]

    • Remediation:[1][3] Switch to Method A (Reductive Amination) or reduce Alkyl Halide equivalents in Method B.

Sulfoxide Stability Warning

Do NOT use the following reagents with this substrate:

  • Thionyl Chloride (

    
    ) / Oxalyl Chloride:  Will trigger Pummerer rearrangement on the sulfoxide.[1]
    
  • Raney Nickel / Pd-C +

    
    :  Will reduce the sulfoxide to sulfide and poison the catalyst.[1]
    

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link[1]

  • Borch, R. F., et al. (1971).[1] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.[1] Link[1]

  • Carballares, S., et al. (2025).[1][5] "Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-'Clickable' Chitooligosaccharides." ResearchGate.[1][3][6] Link

  • Guérin, C., et al. (2011).[1][7] "Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals." Organic Letters. Link[1]

  • PubChem. (2025).[1][8] "4-Chloro-3-methylaniline Compound Summary." National Library of Medicine.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-3-(methanesulfinylmethyl)aniline

[1] Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 4-Chloro-3-(methanesulfinylmethyl)aniline (CAS: Analogous to kinase inhibitor intermed...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 4-Chloro-3-(methanesulfinylmethyl)aniline (CAS: Analogous to kinase inhibitor intermediates)[1]

Executive Summary & Synthetic Strategy

The synthesis of 4-Chloro-3-(methanesulfinylmethyl)aniline presents a classic chemoselectivity paradox. You possess two redox-sensitive centers: a sulfide/sulfoxide linkage and a nitro/amine moiety.[1]

The most frequent cause of low yield is sequence mismatch . Attempting to oxidize the sulfur after reducing the nitro group often leads to N-oxidation "black tar" or complex mixtures.[1] Conversely, reducing the nitro group using standard catalytic hydrogenation (Pd/C,


) often poisons the catalyst due to the sulfur or deoxygenates the sulfoxide back to a sulfide.

The Golden Route: To maximize yield, you must follow this specific oxidation-reduction sequence:

  • Precursor: 4-Chloro-3-(methylthiomethyl)nitrobenzene.[1]

  • Step 1 (Oxidation): Selective oxidation of Sulfide to Sulfoxide (

    
     method).
    
  • Step 2 (Reduction): Chemoselective reduction of Nitro to Aniline (Fe/

    
     or Zn method).
    

Interactive Workflow Diagram

The following flowchart outlines the high-yield protocol and critical decision points.

SynthesisWorkflow Start Start: 4-Chloro-3-(methylthiomethyl) nitrobenzene Step1 Step 1: Oxidation (Sulfide → Sulfoxide) Start->Step1 NaIO4, MeOH/H2O 0°C to RT Check1 QC Check: Sulfone present? Step1->Check1 Step2 Step 2: Reduction (Nitro → Aniline) Check1->Step2 No (<2%) Waste Discard/Reprocess Check1->Waste Yes (>5%) Check2 QC Check: S-Deoxygenation? Step2->Check2 Final Target: 4-Chloro-3-(methanesulfinylmethyl)aniline Check2->Final Clean Product Check2->Waste Sulfide Detected

Caption: Figure 1. Optimized synthetic workflow prioritizing chemoselectivity to prevent over-oxidation or deoxygenation.

Module 1: The Oxidation Step (Sulfide Sulfoxide)

The Problem: Common oxidants like mCPBA or unbuffered


 are too aggressive, leading to the formation of the sulfone  byproduct (

), which is nearly impossible to separate from the sulfoxide due to similar polarity.[1]

The Solution: Use Sodium Periodate (


) . It is strictly a 2-electron oxidant that kinetically stalls at the sulfoxide stage.[1]
Optimized Protocol
  • Dissolution: Dissolve 1.0 eq of sulfide precursor in Methanol/Water (3:1 ratio).

  • Addition: Add 1.05 eq of

    
     solid in portions at 0°C .
    
  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) overnight.

  • Workup: Filter the precipitated sodium iodate (

    
    ). Extract filtrate with Dichloromethane (DCM).
    
Troubleshooting Guide: Oxidation
SymptomProbable CauseCorrective Action
High Sulfone (>5%) Temperature too high or excess oxidant.[1]Maintain strict 0°C during addition. Limit oxidant to 1.05 eq . Do not use mCPBA.
Incomplete Conversion Poor solubility of precursor.[1]Increase the Methanol ratio. Ensure vigorous stirring (slurry is common).
Sticky/Tar Product Pummerer Rearrangement.Avoid acidic workup.[1] Do not use acetic anhydride.[1] Keep pH neutral.

Module 2: The Reduction Step (Nitro Aniline)

The Problem: You cannot use standard Catalytic Hydrogenation (


, Pd/C) easily.
  • Catalyst Poisoning: The sulfoxide sulfur can bind to Pd, killing activity.

  • Side Reaction: If the catalyst works, it may reduce the

    
     bond back to 
    
    
    
    (deoxygenation), reverting you to the starting material analog.

The Solution: Use Iron powder reduction (Bechamp conditions) or Zinc/Ammonium Formate . These are "electron transfer" reductions that spare the sulfoxide.

Optimized Protocol (Fe/ )
  • Suspension: Suspend 1.0 eq of Nitro-Sulfoxide intermediate in Ethanol/Water (4:1).

  • Activation: Add 5.0 eq of Iron Powder (325 mesh) and 3.0 eq of Ammonium Chloride (

    
    ).
    
  • Reflux: Heat to mild reflux (70-80°C) for 2-4 hours. Monitor by TLC/LCMS.[1]

  • Workup: Filter hot through Celite (critical to remove iron sludge). Wash cake with hot ethanol. Concentrate filtrate.[1][2]

Troubleshooting Guide: Reduction
SymptomProbable CauseCorrective Action
Sulfide formation Reducing agent too strong (e.g.,

).[1]
STOP. Use Fe/

or

.[3] Never use LAH or Hydrides on sulfoxides.[1]
Stalled Reaction Iron surface passivation.[1]"Etch" the iron powder with a drop of HCl before use, or use fresh high-surface-area powder.[1]
Emulsion during extraction Iron salts.[1]Filter through Celite while hot. If emulsion persists, add EDTA or Rochelle's salt to the aqueous layer.

FAQ: Expert Diagnostics

Q: Can I use Hydrogen Peroxide (


) for the oxidation? It's cheaper. 
A:  Yes, but only if "buffered" with a catalyst. Uncatalyzed 

requires heating, which promotes sulfone formation. A "Green" protocol using

in glacial acetic acid at RT is viable but requires strict time monitoring to prevent over-oxidation [1].

remains the gold standard for reproducibility.

Q: My product is oiling out and won't crystallize. How do I purify it? A: Sulfoxides are highly polar.

  • Avoid: Normal phase silica chromatography often results in streaking and yield loss.

  • Try: Trituration with diethyl ether or cold MTBE. The impurities (sulfides) are often soluble in ether, while the polar sulfoxide aniline solidifies.

  • Recrystallization: Isopropanol/Hexane systems often work well for this class of anilines.

Q: Why did my yield drop when I scaled up? A: Exotherm control. The oxidation of sulfide to sulfoxide is exothermic. On a large scale, if the temperature spikes above 20°C during addition, you will generate sulfone. Use a jacketed reactor and slow addition rates.

Decision Logic for Impurity Isolation

Use this logic to identify where your yield is being lost based on LCMS data.

ImpurityLogic LCMS LCMS Analysis of Crude M_plus_16 Mass = M+16 (Sulfone) LCMS->M_plus_16 Over-Oxidation M_minus_16 Mass = M-16 (Sulfide) LCMS->M_minus_16 Over-Reduction M_dimer Mass = 2M (Azo/Azoxy) LCMS->M_dimer Nitro Coupling Action1 Action: Reduce Oxidant Eq Check Temp < 0°C M_plus_16->Action1 Action2 Action: Switch from H2/Pd to Fe/NH4Cl M_minus_16->Action2 Action3 Action: Avoid Basic pH during reduction M_dimer->Action3

Caption: Figure 2. Diagnostic logic for common impurities detected by Mass Spectrometry.

References

  • Drabowicz, J., et al. (2002). A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl3. Synthesis.

  • Bahrami, K., et al. (2010).[4] Transition-Metal-Free Oxidation of Sulfides. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Selective Reduction of Nitro Groups in Presence of Sensitive Moieties.

  • Common Organic Chemistry. (2024). Nitro Reduction: Fe/AcOH and Zn Conditions.

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-3-(methanesulfinylmethyl)aniline

Welcome to the technical support center for the purification of crude 4-Chloro-3-(methanesulfinylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-Chloro-3-(methanesulfinylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation of this compound. The information herein is based on established principles of organic chemistry and purification science.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the structural features of 4-Chloro-3-(methanesulfinylmethyl)aniline, as these dictate its behavior during separation processes.

  • Aniline Moiety: The presence of the primary aromatic amine group (-NH₂) confers basic properties to the molecule, allowing for manipulation of its solubility through pH adjustment.

  • Sulfoxide Group: The methanesulfinylmethyl group (-CH₂S(O)CH₃) is a polar, chiral center. Sulfoxides are known to be thermally sensitive and can be prone to oxidation to the corresponding sulfone or reduction to the sulfide.[1] This group significantly influences the compound's polarity.

  • Chlorine Atom: The chloro-substituent adds to the overall molecular weight and influences the electronic properties of the aromatic ring.

These features suggest that the primary impurities could include starting materials, over-oxidized sulfone byproducts, reduced sulfide byproducts, and other isomers.

II. Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of crude 4-Chloro-3-(methanesulfinylmethyl)aniline in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid.[2]

  • Causality: The high concentration of the solute and impurities can lower the melting point of the mixture below the temperature of the solution.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount (1-5% of the total volume) of the "good" or more polar solvent to decrease the supersaturation.[2]

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask.

    • If the problem persists, consider a different solvent system.

Q2: I have a very low yield after recrystallization. What are the likely causes?

A2: A low yield can stem from several factors, from using an inappropriate solvent to premature crystallization.

  • Causality & Solutions:

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor. You may need to screen for a new solvent or a solvent mixture.

    • Using Too Much Solvent: Using more than the minimum amount of hot solvent required to dissolve the compound will result in a lower recovery.[2][3]

    • Premature Crystallization: If the compound crystallizes during a hot filtration step (to remove insoluble impurities), you will lose product.[2] To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to rinse the flask and filter paper.

    • Incomplete Crystallization: Ensure the solution has been cooled sufficiently (an ice bath can be used after initial cooling to room temperature) and for an adequate amount of time to maximize crystal formation.

Q3: My recrystallized product is still impure. What can I do?

A3: This indicates that the chosen solvent system is not effectively differentiating between your product and the impurities.

  • Troubleshooting Steps:

    • Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can often improve purity.

    • Solvent System Re-evaluation: The impurities may have similar solubility profiles to your product in the chosen solvent. Experiment with different solvent pairs to fine-tune the solubility.

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[2] Be aware that charcoal can also adsorb your product, so use it sparingly.

    • Consider an Alternative Purification Method: If recrystallization fails to provide the desired purity, column chromatography may be necessary.

Visualizing the Recrystallization Troubleshooting Process

G cluster_issues Common Issues start Crude Product recrystallize Perform Recrystallization start->recrystallize check_purity Check Purity (TLC/HPLC) recrystallize->check_purity pure_product Pure Product check_purity->pure_product Purity OK troubleshoot Troubleshoot Issue check_purity->troubleshoot Purity Not OK oils_out Oils Out troubleshoot->oils_out If Oiling Out low_yield Low Yield troubleshoot->low_yield If Low Yield still_impure Still Impure troubleshoot->still_impure If Still Impure oils_out->recrystallize Re-dissolve, add more solvent, cool slowly low_yield->recrystallize Use less solvent, ensure complete cooling still_impure->recrystallize Re-recrystallize or change solvent

Caption: A decision-making workflow for troubleshooting common recrystallization problems.

Column Chromatography Issues

Q4: My compound is degrading on the silica gel column. How can I prevent this?

A4: The acidic nature of standard silica gel can cause degradation of sensitive compounds, particularly anilines and sulfoxides.

  • Causality: The Lewis acid sites on the silica surface can catalyze decomposition reactions.[4]

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a base. A common method is to slurry the silica gel in the eluent containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%).[4]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (basic or neutral) or Florisil.[4] For very sensitive compounds, reversed-phase chromatography (C18 silica) might be a better option.[5]

    • Run the Column Quickly: Minimize the time your compound spends on the column by using a slightly more polar eluent to speed up the elution.

Q5: I can't get good separation between my product and a key impurity. What should I try?

A5: Poor separation is usually due to an inappropriate mobile phase polarity.

  • Troubleshooting Steps:

    • Optimize the Solvent System: The goal is to find a solvent system where your product has an Rf value of approximately 0.3 on a TLC plate.[4] Systematically test different solvent ratios (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

    • Use a Ternary Solvent System: Adding a third solvent can sometimes fine-tune the selectivity. For example, adding a small amount of methanol to a dichloromethane eluent can significantly alter the polarity.

    • Change the Stationary Phase: If optimizing the mobile phase doesn't work, the impurity may have a very similar polarity. Switching to a different stationary phase (e.g., from silica to alumina) might change the elution order and improve separation.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for recrystallizing 4-Chloro-3-(methanesulfinylmethyl)aniline?

A1: Given the polarity of the sulfoxide and the aniline groups, a moderately polar solvent or a solvent pair is a good starting point. Consider the following:

  • Single Solvents: Isopropanol, ethanol, or acetone.[6]

  • Solvent Pairs: Toluene/heptane, ethyl acetate/hexanes, or methanol/water.[6] Always perform small-scale solubility tests first to identify a suitable system where the compound is soluble in the hot solvent and insoluble in the cold solvent.

Q2: How can I remove the corresponding sulfone or sulfide impurities?

A2: These impurities have different polarities compared to the desired sulfoxide.

  • Sulfone (-SO₂-): The sulfone is significantly more polar than the sulfoxide. During column chromatography on silica gel, the sulfone will elute much later than the sulfoxide.

  • Sulfide (-S-): The sulfide is much less polar than the sulfoxide. It will elute much earlier during column chromatography. A well-optimized column chromatography procedure should effectively separate both of these impurities.

Q3: Can I use an acid wash to purify the crude material?

A3: Yes, this can be an effective initial purification step. The basic aniline group can be protonated by an acid, making the compound water-soluble.

  • Protocol:

    • Dissolve the crude material in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired aniline will move into the aqueous layer as its hydrochloride salt.

    • Non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and then neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the purified aniline.

    • Extract the purified aniline back into an organic solvent, dry, and evaporate to yield the product.

IV. Recommended Analytical Protocols for Purity Assessment

Consistent and accurate assessment of purity is vital. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for analyzing aniline derivatives.[7][8][9]

Technique Stationary Phase Mobile Phase/Carrier Gas Detector Key Considerations
HPLC C18 Reverse PhaseAcetonitrile/Water or Methanol/Water with buffer (e.g., phosphate or acetate)[9]UV (e.g., 230-254 nm)HPLC is often preferred as it avoids the high temperatures of GC that could degrade the sulfoxide.[10]
GC-MS Phenyl-methyl polysiloxane (e.g., DB-5ms)HeliumMass Spectrometer (MS)May require derivatization to improve volatility and thermal stability of the aniline group.[7] Provides structural information on impurities.

V. Experimental Workflow and Data Management

A systematic approach to purification is essential for reproducibility and success.

Visualizing the General Purification Workflow

G crude Crude Product initial_analysis Initial Analysis (TLC, HPLC, NMR) crude->initial_analysis acid_base Optional: Acid-Base Extraction initial_analysis->acid_base primary_purification Primary Purification acid_base->primary_purification recrystallization Recrystallization primary_purification->recrystallization High Purity Crude chromatography Column Chromatography primary_purification->chromatography Complex Mixture final_analysis Final Purity Analysis (HPLC, NMR, MS) recrystallization->final_analysis chromatography->final_analysis pure_product Pure Product (>98%) final_analysis->pure_product

Caption: A general workflow for the purification and analysis of 4-Chloro-3-(methanesulfinylmethyl)aniline.

References

  • Dörgeloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • Taylor & Francis Online. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting Crystallization. Retrieved from [Link]

  • Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign.
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • gChem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved from [Link]

Sources

Troubleshooting

Technical Support: Optimization of 4-Chloro-3-(methanesulfinylmethyl)aniline Synthesis

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses or purity issues during the synthesis of 4-Chloro-3-(methanesulfinylmethyl)aniline .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses or purity issues during the synthesis of 4-Chloro-3-(methanesulfinylmethyl)aniline .

This molecule presents a "perfect storm" of synthetic challenges:

  • The Benzylic Position: The methylene bridge (

    
    ) activates the sulfur but makes the resulting sulfoxide prone to rearrangement (Pummerer).
    
  • The Sulfoxide State: The target is a sulfoxide (

    
    ), which is an intermediate oxidation state. It wants to be a sulfide (
    
    
    
    ) or a sulfone (
    
    
    ).
  • The Aniline Handle: The free amine (

    
    ) is an electron-rich trap for non-selective oxidants, leading to N-oxides or polymerization.
    

This guide moves beyond generic advice, offering mechanistic insights and self-validating protocols to navigate these competing reactivities.

Module 1: The Oxidation Balancing Act (Sulfide Sulfoxide)

The most critical step is the oxidation of the sulfide precursor (4-Chloro-3-(methylthiomethyl)aniline or its protected variant) to the sulfoxide.

The Problem: Over-Oxidation to Sulfone

Symptom: HPLC/TLC shows a less polar spot forming alongside the product. Mechanism: Sulfoxides are nucleophilic at oxygen. In the presence of excess oxidant or high temperatures, the sulfoxide reacts further to form the thermodynamically stable sulfone (


).
The Solution: Chemoselective Oxidants

Avoid "sledgehammer" oxidants like unbuffered


 or excess 

-CPBA.
Oxidant SystemSelectivityRisk ProfileRecommendation
NaIO

(Sodium Periodate)
High LowGold Standard. Kinetic control prevents over-oxidation.
H

O

+ HFIP
Very High LowGreen Alternative. HFIP activates H

O

via H-bonding, avoiding metal catalysts.

-CPBA (1.0 eq)
ModerateHighRisky. Hard to control stoichiometry precisely; often leads to ~10% sulfone.
Oxone® LowHighAvoid. Typically drives reaction to sulfone unless carefully buffered.

Module 2: The Pummerer Trap (Benzylic Instability)

Symptom: The product disappears during workup, or you isolate an aldehyde/acetate byproduct. Mechanism: Benzylic sulfoxides are uniquely susceptible to the Pummerer Rearrangement . In the presence of acylating agents (like acetic anhydride) or Lewis acids, the sulfoxide oxygen is acylated, leading to the formation of a thionium ion and subsequent rearrangement.

Critical Directive:

  • NEVER use acetic anhydride (

    
    ) for drying or as a solvent after the sulfoxide is formed.
    
  • AVOID strong mineral acids and heat during workup.

Module 3: Aniline Compatibility (N-Oxidation)

Symptom: Darkening of the reaction mixture (tarring) or loss of the amine functionality. Mechanism: Nitrogen lone pairs are often more nucleophilic than the sulfur atom. Electrophilic oxidants (


-CPBA, Peroxides) will attack the nitrogen first.

Troubleshooting Protocol:

  • Route A (Recommended): Perform oxidation on the Nitro precursor (4-Chloro-3-(methylthiomethyl)nitrobenzene). Reduce the nitro group after sulfoxide formation (using Fe/AcOH or SnCl

    
    ; avoid catalytic hydrogenation as it may reduce the sulfoxide).
    
  • Route B (If using Aniline): You must protect the amine (e.g., Acetyl, Boc) or use Sodium Periodate (

    
    ) , which is highly selective for Sulfur over Nitrogen at 
    
    
    
    C.

Visualizing the Reaction Landscape

The following diagram maps the "Happy Path" to the target versus the "Side Roads" of failure.

ReactionPathways Sulfide Sulfide Precursor (-CH2-S-Me) Target TARGET: Sulfoxide (-CH2-S(O)-Me) Sulfide->Target Controlled Oxidation (NaIO4, 0°C) NOxide Side Product: N-Oxide / Tars Sulfide->NOxide Non-selective Oxidant (Free Amine present) Sulfone Side Product: Sulfone (-CH2-SO2-Me) Target->Sulfone Over-Oxidation (Excess Oxidant/Heat) Pummerer Side Product: Pummerer Rearrangement Target->Pummerer Acid/Anhydride (Workup)

Caption: Reaction landscape for 4-Chloro-3-(methanesulfinylmethyl)aniline. Green path indicates optimal route; red/yellow paths indicate failure modes.

Experimental Protocols

Protocol A: The "Gold Standard" Selective Oxidation (NaIO )

Best for: Small to mid-scale, high purity requirements.

  • Dissolution: Dissolve 1.0 eq of sulfide precursor in Methanol/Water (1:1 v/v). Cool to

    
    C.
    
  • Addition: Add 1.05 eq of Sodium Periodate (

    
    ) portion-wise over 30 minutes.
    
    • Why? Periodate forms a cyclic intermediate that breaks down to sulfoxide. It is kinetically slow to oxidize sulfoxide to sulfone.

  • Monitoring: Stir at

    
    C for 4-6 hours. Monitor by HPLC.
    
  • Quench: Filter off the precipitated sodium iodate (

    
    ). Extract the filtrate with DCM.
    
  • Validation: Check for Sulfone (usually elutes later on reverse-phase HPLC) and N-oxide.

Protocol B: The "Green" Oxidation (H O in HFIP)

Best for: Avoiding metal salts, scalable.

  • Solvent: Dissolve sulfide in Hexafluoroisopropanol (HFIP).

    • Why? HFIP acts as a hydrogen-bond donor, activating H

      
      O
      
      
      
      specifically for sulfur oxidation without needing strong acids.
  • Oxidant: Add 1.1 eq of 30% H

    
    O
    
    
    
    at Room Temperature.
  • Time: Reaction is typically complete in <1 hour.

  • Workup: Simply evaporate the solvent (HFIP is volatile, bp 58°C) and recycle.

Troubleshooting Logic (FAQ)

Q1: My product is turning into a sticky oil and I see an aldehyde peak in NMR. What happened?

  • Diagnosis: You likely triggered a Pummerer Rearrangement .

  • Fix: Did you use acetic anhydride to dry the solvent? Or did you heat the reaction in acidic media? Benzylic sulfoxides are thermally unstable. Keep workup neutral and temperature

    
    C.
    

Q2: I have 15% Sulfone contamination. Can I purify it?

  • Diagnosis: Over-oxidation.

  • Fix: Sulfoxides and Sulfones are notoriously difficult to separate by crystallization due to similar polarities. Column chromatography (Gradient: DCM

    
     5% MeOH/DCM) is usually required.
    
  • Prevention: Stop the reaction at 95% conversion. It is better to have 5% unreacted sulfide (easy to wash out with non-polar solvent) than 5% sulfone.

Q3: Can I oxidize the sulfide if the aniline amine is unprotected?

  • Answer: Yes, but only with NaIO

    
      (Protocol A). Peroxides (
    
    
    
    -CPBA, H
    
    
    O
    
    
    ) will likely attack the nitrogen. If you must use peroxides, perform the oxidation on the Nitro precursor first, then reduce the nitro group.

Decision Tree for Optimization

Use this flow to diagnose your current batch failure.

TroubleshootingTree Start Issue Detected CheckImpurity Identify Major Impurity (HPLC/NMR) Start->CheckImpurity Sulfone Impurity: Sulfone (Over-oxidation) CheckImpurity->Sulfone M+16 peak Aldehyde Impurity: Aldehyde/Oiled out (Pummerer) CheckImpurity->Aldehyde Loss of S-Me Tar Impurity: Dark Tars (N-Oxidation) CheckImpurity->Tar Baseline material ActionSulfone Action: Reduce Oxidant to 0.95 eq Switch to NaIO4 Lower Temp to 0°C Sulfone->ActionSulfone ActionPummerer Action: Remove Acid/Anhydrides Keep Workup Neutral Avoid Heat Aldehyde->ActionPummerer ActionTar Action: Protect Amine (Boc/Ac) OR Switch to Nitro-precursor Tar->ActionTar

Caption: Diagnostic workflow for identifying and correcting side reactions.

References

  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst.[1][2] Organic Letters, 7(4), 625–628. Link

  • Ravikumar, K. S., Zhang, Y. M., & Begtrup, M. (2006). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions (HFIP System). European Journal of Organic Chemistry, 2006(12), 2925-2929. Link

  • Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432. Link

  • Varma, R. S., & Naicker, K. P. (1999). The Urea-Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Selective Sulfide Oxidation). Organic Letters, 1(2), 189–191. Link

Sources

Optimization

Technical Support Center: 4-Chloro-3-(methanesulfinylmethyl)aniline Stability Guide

[1] Executive Summary 4-Chloro-3-(methanesulfinylmethyl)aniline (henceforth referred to as CMA-Sulfoxide ) is a chemically sensitive intermediate often used in the synthesis of kinase inhibitors and high-value pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Chloro-3-(methanesulfinylmethyl)aniline (henceforth referred to as CMA-Sulfoxide ) is a chemically sensitive intermediate often used in the synthesis of kinase inhibitors and high-value pharmaceuticals.[1] Its structural duality—containing both an electron-rich aniline and a redox-active benzylic sulfoxide—creates a unique stability profile.[1]

Users frequently report "purity drift" in solution. This guide addresses the three primary degradation vectors: Sulfoxide Oxidation/Reduction , Benzylic Pummerer Rearrangement , and Aniline Photo-Oxidation .

Part 1: Critical Degradation Pathways (Visualized)

The following diagram outlines the mechanistic fate of CMA-Sulfoxide under various stress conditions. Use this to diagnose impurities in your LC-MS data.[1]

degradation_pathways CMA Target: CMA-Sulfoxide (MW: 203.69) Sulfone Impurity A: Sulfone (Over-Oxidation) MW: +16 Da CMA->Sulfone Peroxides (Ethers) Air Exposure High Temp Sulfide Impurity B: Sulfide (Reduction) MW: -16 Da CMA->Sulfide Thiols (DTT/BME) Acidic Reductants Pummerer Impurity C: Pummerer Product (α-Acyloxy/Chloro Thioether) MW: Variable CMA->Pummerer Acyl Halides Anhydrides Strong Acid (HCl/TFA) Azo Impurity D: Azo/Polymer (Aniline Oxidation) High MW Aggregates CMA->Azo UV Light O2 Radical Attack

Figure 1: Primary degradation pathways for CMA-Sulfoxide.[1] Red arrows indicate critical risks in standard formulation buffers.

Part 2: Troubleshooting & FAQs
Q1: My LC-MS shows a peak at M+16 (MW ~219). Is this a synthesis byproduct?

Diagnosis: This is likely the Sulfone derivative (4-Chloro-3-(methanesulfonylmethyl)aniline).[1] Root Cause: Oxidative stress.[1] Sulfoxides are prone to oxidation to sulfones.[2][3] Immediate Fix:

  • Check Solvents: Are you using ethers (THF, Dioxane) or PEG? These often contain peroxides that rapidly oxidize sulfoxides [1].

  • Protocol Adjustment: Switch to anhydrous Acetonitrile (MeCN) or DMSO stored under argon. Avoid "aged" solvents.

Q2: I see a new peak at M-16 (MW ~187) after leaving the sample in a biological buffer.

Diagnosis: This is the Sulfide (Thioether) derivative. Root Cause: Reductive environment.[1] Context: If your buffer contains DTT (Dithiothreitol) , BME (Beta-mercaptoethanol) , or TCEP , these reducing agents can reduce the sulfoxide back to the sulfide, especially at lower pH or elevated temperatures [2]. Solution: Remove reducing agents from the stock solution preparation. Add them only immediately prior to the assay if strictly necessary.

Q3: The solution turned dark brown/black overnight. Is it still usable?

Diagnosis: Aniline Oxidation/Polymerization . Root Cause: Anilines are photosensitive and air-sensitive.[1] The darkening indicates the formation of azo-dimers or polyaniline-like aggregates (Impurity D in Fig 1).[1] Verdict: Discard. The effective concentration is unknown, and the polymers can interfere with optical assays (fluorescence quenching). Prevention: Store solid and solution in amber vials wrapped in foil. Flush headspace with Nitrogen/Argon.

Q4: Can I use TFA (Trifluoroacetic acid) to solubilize the compound?

Critical Warning: NO. Mechanism: Benzylic sulfoxides are uniquely susceptible to the Pummerer Rearrangement in the presence of strong acids or acylating agents (like TFA anhydride contaminants) [3]. This rearranges the sulfoxide oxygen to the alpha-carbon, breaking the molecule or creating reactive electrophiles. Alternative: Use Formic Acid (0.1%) if acidification is needed for LC-MS, but keep the contact time short. For solubilization, use DMSO.[4]

Part 3: Validated Handling Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)

Target Audience: Analytical Chemists & Screeners

ParameterSpecificationReason
Solvent DMSO (Anhydrous, ≥99.9%)High solubility; prevents hydrolysis.[1]
Container Amber Glass Vial (Silanized)Blocks UV; prevents surface adsorption.[1]
Headspace Argon or NitrogenPrevents aerobic oxidation of aniline.
Storage Temp -20°C or -80°CSlows thermal disproportionation.[1]
Freeze/Thaw Max 3 cyclesRepeated condensation introduces water/O2.[1]

Step-by-Step:

  • Weigh CMA-Sulfoxide in a glovebox or reduced-light environment.[1]

  • Add Anhydrous DMSO. Vortex for 30 seconds.

  • QC Check: Inspect for particulates. The solution should be clear and colorless to pale yellow.

  • Aliquot into single-use amber vials.

  • Flush with Argon, cap tightly, and freeze immediately.

Protocol B: LC-MS Purity Check Methodology

Use this method to validate stock integrity before critical assays.[1]

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Flow Rate: 0.4 mL/min Detection: UV (254 nm) & MS (ESI+)

Gradient Table:

Time (min) % B Event
0.0 5 Equilibrate
0.5 5 Injection
4.0 95 Elute Impurities
5.0 95 Wash

| 5.1 | 5 | Re-equilibrate |[1]

Data Interpretation:

  • RT ~2.5 min: CMA-Sulfoxide (Target).[1]

  • RT ~3.2 min: Sulfone (More non-polar due to SO2 symmetry).

  • RT ~3.8 min: Sulfide (Most non-polar, loss of oxygen).

Part 4: Troubleshooting Logic Flow

Follow this decision tree when you encounter stability issues.

troubleshooting_logic Start Issue Detected Color Color Change? Start->Color MS_Shift Mass Shift? Start->MS_Shift Dark Brown/Black: Aniline Oxidation Color->Dark Yes M_Plus_16 M+16: Sulfone MS_Shift->M_Plus_16 +16 Da M_Minus_16 M-16: Sulfide MS_Shift->M_Minus_16 -16 Da Action_Dark Discard. Check Light/Air storage. Dark->Action_Dark Action_Ox Check Solvents for Peroxides. Use Fresh DMSO. M_Plus_16->Action_Ox Action_Red Remove DTT/BME. Check pH. M_Minus_16->Action_Red

Figure 2: Decision tree for rapid diagnosis of CMA-Sulfoxide instability.

References
  • Maga, J. A. (1981). "Peroxide formation in ethers and its effect on organic reactions." Journal of Chemical Education, 58(11), 963. Link

  • Oae, S., & Togo, H. (1983). "Reduction of Sulfoxides to Sulfides." Bulletin of the Chemical Society of Japan, 56(12), 3802-3812. Link

  • Bur, S. K., & Padwa, A. (2004). "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds." Chemical Reviews, 104(5), 2401–2432. Link

Sources

Troubleshooting

"common pitfalls in 4-Chloro-3-(methanesulfinylmethyl)aniline handling"

Ticket Category: Reagent Handling & Synthetic Optimization Applicable CAS: 1250417-58-3 Support Level: Tier 3 (Senior Application Scientist) Executive Summary 4-Chloro-3-(methanesulfinylmethyl)aniline is a bifunctional b...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Reagent Handling & Synthetic Optimization Applicable CAS: 1250417-58-3 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

4-Chloro-3-(methanesulfinylmethyl)aniline is a bifunctional building block containing a nucleophilic primary amine and a polar, reactive sulfoxide moiety. While the aniline allows for amide coupling or cross-coupling, the methanesulfinyl (sulfoxide) group introduces unique instability vectors often overlooked in standard protocols.

This guide addresses the three most common support tickets we receive: oxidative degradation, Pummerer-type side reactions, and catalyst deactivation.

Module 1: Stability & Storage

Issue: "My material turned from off-white to dark brown/black overnight."

Diagnosis: This is a classic synergistic degradation.

  • Aniline Oxidation: Like most anilines, the amino group is susceptible to radical oxidation by atmospheric oxygen, forming quinoid-like impurities (highly colored).

  • Sulfoxide Hygroscopicity: The sulfoxide oxygen is a hard Lewis base and is hygroscopic. Absorbed water accelerates the oxidation of the aniline moiety and can promote disproportionation.

The Fix: The "Argon-Cold" Protocol Do not store this reagent in standard chemical cabinets.

  • Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to density) after every use.

  • Temperature: Store at -20°C .

  • Container: Amber glass is mandatory to prevent photo-oxidation.

  • Desiccation: Store the vial inside a secondary jar containing activated desiccant packets.

Technical Note: If the material has darkened but is not tarry, it can often be rescued via recrystallization from Ethanol/Hexane (see Protocol A), though yield loss is expected.

Module 2: Reaction Anomalies (The Pummerer Trap)

Issue: "I tried to acylate the amine using an acid chloride, but I see multiple spots on TLC and mass loss."

Diagnosis: You have likely triggered an unintended Pummerer Rearrangement . While you intended to react the nucleophilic nitrogen (Aniline) with your electrophile (Acid Chloride/Anhydride), the sulfoxide oxygen is also nucleophilic. In the presence of acylating agents, the sulfoxide is acylated, forming a sulfoxonium ion which rearranges to form an


-substituted sulfide or an aldehyde, destroying your starting material.

The Solution: Chemoselective Acylation Avoid highly electrophilic activating agents (like thionyl chloride or acetic anhydride) if possible.

Recommended Protocol:

  • Reagent Choice: Use peptide coupling agents (EDC/HOBt or HATU) instead of acid chlorides. These are generally mild enough to activate a carboxylic acid for the amine without activating the sulfoxide.

  • Base Selection: Use a non-nucleophilic base (DIPEA) to scavenge protons.

  • Temperature: Keep the reaction at 0°C during the addition phase.

Data Comparison: Acylation Methods

MethodReagentRisk LevelPrimary Side Product
Acid Chloride R-COCl / Et3NHigh Pummerer Rearrangement products (

-chloro sulfide)
Anhydride (RCO)2O / DMAPHigh Pummerer Rearrangement products (

-acetoxy sulfide)
Coupling Agent EDC / NHSLow None (Target Amide dominates)
Schotten-Baumann R-COCl / NaOH (aq)Medium Hydrolysis of reagent; solubility issues

Module 3: Cross-Coupling Failures

Issue: "Buchwald-Hartwig coupling yields are <20%. Is the chloride unreactive?"

Diagnosis: The chloride is reactive, but the Sulfoxide is a Catalyst Poison . Sulfur species (sulfides and sulfoxides) can coordinate strongly to Palladium (Pd), displacing the phosphine ligands required for the catalytic cycle. This shuts down the oxidative addition step.

The Fix: Ligand Overcompensation & Scavenging

  • Ligand Choice: Switch to bidentate ligands (e.g., Xantphos, BINAP) or bulky electron-rich phosphines (e.g., BrettPhos) that bind Pd more tightly than the sulfoxide sulfur.

  • Catalyst Loading: Increase Pd loading from the standard 1-2 mol% to 5-8 mol% .

  • Pre-degassing: Oxygen + Sulfur is a recipe for catalyst death. Sparge solvents with Argon for 15 minutes before adding the catalyst.

Visual Troubleshooting Guide

The following workflow illustrates the decision logic for handling 4-Chloro-3-(methanesulfinylmethyl)aniline based on the intended transformation.

G Start User Goal: React 4-Chloro-3-(methanesulfinylmethyl)aniline ReactionType Identify Reaction Type Start->ReactionType AmideCoupling Amide Coupling (Reacting the NH2) ReactionType->AmideCoupling CrossCoupling Pd-Catalyzed Coupling (Reacting the Cl) ReactionType->CrossCoupling AcylChoice Reagent Selection? AmideCoupling->AcylChoice PdPoison Risk: S-Poisoning of Catalyst CrossCoupling->PdPoison AcidChloride Acid Chloride/Anhydride AcylChoice->AcidChloride Avoid CouplingAgent EDC/HATU/DCC AcylChoice->CouplingAgent Preferred PummererRisk CRITICAL RISK: Pummerer Rearrangement AcidChloride->PummererRisk SafePath Proceed: 0°C, DIPEA CouplingAgent->SafePath PdSolution Solution: 1. Use Bidentate Ligands (Xantphos) 2. Increase Pd Load (5-8%) PdPoison->PdSolution

Caption: Decision logic for preventing side reactions. Green paths indicate recommended safe protocols; Red/Yellow paths indicate high-risk chemical vectors.

Experimental Protocols

Protocol A: Purification via Recrystallization

Use this if your material has darkened due to storage issues.

  • Dissolution: Place 1.0 g of crude aniline in a 25 mL Erlenmeyer flask. Add minimal Ethyl Acetate (approx 3-5 mL) and heat gently to 50°C until dissolved.

  • Filtration: If black particulates remain (insoluble oxidation products), filter hot through a 0.45µm PTFE syringe filter.

  • Precipitation: Slowly add Hexanes (or Heptane) dropwise to the warm solution until a slight turbidity persists.

  • Crystallization: Remove from heat. Allow to cool to room temperature, then place in a -20°C freezer for 4 hours.

  • Collection: Filter the off-white crystals and wash with cold 10% EtOAc/Hexanes. Dry under high vacuum.

Protocol B: Safe Amide Coupling (Anti-Pummerer)

Standard Operating Procedure for acylating the aniline.

  • Activation: In a separate vial, dissolve Carboxylic Acid (1.1 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes.

  • Addition: Dissolve 4-Chloro-3-(methanesulfinylmethyl)aniline (1.0 eq) in minimal DMF.

  • Reaction: Add the aniline solution to the activated acid mixture at 0°C .

  • Monitoring: Allow to warm to RT. Monitor via LC-MS.

    • Success Marker: M+1 peak corresponds to Product.

    • Failure Marker: M+1 corresponds to Product minus 2H (potential oxidation) or Product plus rearrangement fragments.

References

  • Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432.
  • Lennon, I. C., et al. (2005). The Role of Ligands in the Palladium-Catalyzed Amination of Aryl Halides. Chemistry – A European Journal. (Grounding for ligand selection in the presence of poisons).
  • Sigma-Aldrich. (2023). Technical Bulletin: Handling Air-Sensitive Reagents. (General protocols for aniline storage).
Optimization

"degradation pathways of 4-Chloro-3-(methanesulfinylmethyl)aniline under stress conditions"

[1] Introduction: Understanding Your Molecule Welcome to the Technical Support Center for 4-Chloro-3-(methanesulfinylmethyl)aniline (referred to herein as CMMA ). As researchers, you are likely utilizing CMMA as a key in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: Understanding Your Molecule

Welcome to the Technical Support Center for 4-Chloro-3-(methanesulfinylmethyl)aniline (referred to herein as CMMA ).

As researchers, you are likely utilizing CMMA as a key intermediate in the synthesis of tyrosine kinase inhibitors or related sulfoxide-bearing pharmacophores. This molecule presents a unique "stability triad" challenge due to its three reactive centers:

  • The Sulfoxide (

    
    ):  A redox-active center prone to both oxidation (to sulfone) and reduction (to sulfide).[1]
    
  • The Aniline (

    
    ):  Susceptible to photo-oxidation and radical polymerization.[1]
    
  • The Benzylic Position (

    
    ):  Activated by the adjacent sulfoxide and aromatic ring, making it a hotspot for rearrangements.[1]
    

This guide addresses the specific degradation issues you may encounter during stress testing (forced degradation) and method development.

Troubleshooting Guide & FAQs

Issue 1: "I am seeing a major impurity at RRT ~1.1-1.2 after oxidative stress. What is it?"

Diagnosis: This is almost certainly the Sulfone derivative.[1]

Technical Explanation: Under oxidative stress (e.g.,


, AIBN, or even prolonged exposure to air), the sulfoxide moiety in CMMA is the most electrophilic site. It readily accepts an oxygen atom to form 4-Chloro-3-(methanesulfonylmethyl)aniline .[1]
  • Mechanism: Nucleophilic attack of the sulfoxide sulfur on the oxidant.

  • Chromatographic Behavior: Sulfones are more polar than sulfides but often elute later than the parent sulfoxide in Reverse Phase (RP) HPLC due to the loss of the sulfoxide's hydrogen-bonding capability and changes in dipole moment, though this depends heavily on pH.

  • Prevention: Store CMMA under inert atmosphere (Argon/Nitrogen).[1] Ensure solvents are degassed.

Action Plan:

  • Confirm Identity: Check the UV spectrum.[1] The sulfone retains the aniline chromophore (

    
     ~240-250 nm) but lacks the specific shift associated with sulfoxide conjugation.
    
  • MS Confirmation: Look for a mass shift of +16 Da (

    
    ).
    
Issue 2: "My sample turned brown/yellow upon exposure to light, but HPLC purity is still >98%."

Diagnosis: Photolytic degradation of the Aniline moiety (Surface Oxidation).

Technical Explanation: Anilines are notoriously photosensitive.[1] Upon UV-VIS exposure, they undergo radical cation formation leading to azo-dimers or polyanilines .[1]

  • Why purity looks high: These polymeric species are often highly colored (high extinction coefficient) but present in trace molar quantities.[1] They may also be retained indefinitely on the column or elute in the solvent front/wash, appearing "invisible" in the main integration window.

  • Mechanistic Insight: The benzylic sulfoxide group can also undergo C-S bond cleavage under UV irradiation, generating radicals that couple with the aniline core [1].

Action Plan:

  • Protect from Light: Use amber glassware exclusively.[1]

  • Filter Check: If the color is due to insoluble polymers, a 0.2

    
    m PTFE filter might remove the color (and the polymer), confirming the diagnosis.
    
Issue 3: "I see a 'Mystery Peak' appearing under Acidic Stress (0.1N HCl) or High Heat."

Diagnosis: Pummerer Rearrangement products or Sulfide formation.[1]

Technical Explanation: The combination of the sulfoxide and the benzylic protons makes CMMA susceptible to the Pummerer Rearrangement .

  • Mechanism: In the presence of acid (and especially if anhydrides are used in downstream processing), the sulfoxide oxygen is protonated/acylated. This triggers the migration of the

    
    -acyloxy group to the benzylic carbon, followed by hydrolysis to an aldehyde or elimination.
    
  • Reduction: Disproportionation of sulfoxides under acidic heat can sometimes yield the Sulfide (

    
    ) and Sulfone  simultaneously.[1] The sulfide (4-Chloro-3-(methylthiomethyl)aniline) will elute significantly later  (higher logP) than the parent.
    

Visualizing the Degradation Network

The following diagram maps the causality between stress conditions and the resulting chemical species. Use this to predict impurities based on your experimental conditions.

CMMA_Degradation cluster_legend Stress Condition Key Parent Parent: CMMA (Sulfoxide) Sulfone Impurity A: Sulfone (+16 Da) Parent->Sulfone Oxidation (H2O2, Air) Sulfide Impurity B: Sulfide (-16 Da) Parent->Sulfide Reduction / Disproportionation Pummerer Impurity C: Pummerer Product (Aldehyde/Thioacetal) Parent->Pummerer Acid + Heat (Pummerer Rearrangement) Azo Impurity D: Azo-Dimers (Colored Polymers) Parent->Azo Photolysis (UV/VIS) Radical Coupling Legend Red: Oxidative | Yellow: Reductive | Green: Acid/Thermal | Black: Light

Figure 1: Degradation pathway map for 4-Chloro-3-(methanesulfinylmethyl)aniline showing primary transformation products under standard stress conditions.[1][2]

Experimental Protocol: Validating the Oxidative Pathway

To confirm the formation of the Sulfone impurity (the most critical quality attribute), follow this self-validating protocol.

Objective: Intentionally generate the sulfone impurity to determine its Relative Retention Time (RRT).

Materials:
  • CMMA Reference Standard

  • Hydrogen Peroxide (

    
    ), 30% w/w
    
  • Acetonitrile (HPLC Grade)[3]

  • LC-MS compatible mobile phases[1]

Step-by-Step Workflow:
  • Preparation: Dissolve 10 mg of CMMA in 10 mL of Acetonitrile/Water (50:50).

  • Stressing:

    • Transfer 1 mL of the solution to a vial.

    • Add 100

      
      L of 30% 
      
      
      
      .[1]
    • Vortex and let stand at room temperature for 2 hours . (Note: Heat is not required for sulfoxide oxidation and may trigger side reactions).

  • Quenching (Critical):

    • Add 100

      
      L of 10% Sodium Metabisulfite (
      
      
      
      ) solution.
    • Why? This neutralizes excess peroxide, preventing on-column oxidation which can cause peak tailing or "ghost" peaks during analysis.

  • Analysis: Inject the quenched sample alongside an unstressed control.[1]

  • Validation Criteria:

    • The Parent peak area should decrease by 10-30%.

    • A new, major peak should appear (likely RRT > 1.0).

    • MS analysis of this new peak must show

      
       (Oxygen insertion).
      

Summary of Impurity Data

Degradant TypeStress ConditionMass Shift (

Da)
Expected RRT (RP-HPLC)*Mechanism
Sulfone Oxidation (

)
+16~1.1 - 1.3Nucleophilic attack on Oxygen
Sulfide Reduction / Anaerobic-16~1.5 - 2.0Loss of Oxygen (Increased Lipophilicity)
N-Oxide Strong Oxidation+16< 1.0Oxidation of Amine (Polar)
Dimer/Azo Photolysis+Variable> 2.0 or WashRadical Coupling

*Note: RRTs are estimated based on standard C18 behavior for sulfoxide/sulfone pairs. Sulfones are generally less polar than sulfoxides but hydrogen bonding effects can vary elution order.[1]

References

  • Organosulfur Materials with High Photo- and Photo-Oxidation Stability. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the cleavage of C-S bonds in benzylic sulfoxides under photolytic conditions and the stability of sulfones vs. sulfoxides. URL:[Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles. Source: National Science Foundation (NSF) Public Access Repository. Context: Details the reactivity of aniline derivatives, specifically 4-(methylsulfonyl)aniline and chloroanilines, under oxidative and halogenating stress, providing insight into ring stability. URL:[Link]

  • 4-Chloro-3-methylaniline (Parent Structure Data). Source: PubChem / Sigma-Aldrich. Context: Provides physical property data and structural identifiers for the direct precursor/analog, supporting the structural logic of the aniline core. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 4-Chloro-3-(methanesulfinylmethyl)aniline Synthesis

Introduction Welcome to the technical support center for the synthesis of 4-Chloro-3-(methanesulfinylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Chloro-3-(methanesulfinylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical step of selective sulfide oxidation. The conversion of the 4-chloro-3-(methylthiomethyl)aniline precursor to the desired sulfoxide is a nuanced process where catalyst selection is paramount to achieving high yield and purity. Over-oxidation to the sulfone is a common and often challenging side reaction.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you with the knowledge to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Chloro-3-(methanesulfinylmethyl)aniline, offering probable causes and actionable solutions.

Problem 1: Low Yield of the Desired Sulfoxide

Probable Cause:

  • Inefficient Catalyst: The chosen catalyst may have low turnover frequency or be unsuitable for the specific substrate and reaction conditions.

  • Incorrect Stoichiometry of the Oxidant: An insufficient amount of the oxidizing agent will lead to incomplete conversion of the starting material.

  • Suboptimal Reaction Temperature: The reaction rate may be too slow at lower temperatures, while higher temperatures could lead to catalyst decomposition or side reactions.

  • Poor Quality of Starting Materials: Impurities in the 4-chloro-3-(methylthiomethyl)aniline or the solvent can interfere with the catalytic cycle.

Solutions:

  • Catalyst Screening: A systematic screening of different classes of catalysts is recommended. This can include transition metal catalysts (e.g., those based on Vanadium, Molybdenum, or Titanium) and organocatalysts.[4][5][6] The performance of various catalysts can be compared in small-scale parallel experiments.

  • Optimization of Oxidant Loading: Titrate the amount of the oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide) to find the optimal molar ratio relative to the sulfide.[7] Careful, slow addition of the oxidant can also improve selectivity and yield.[2]

  • Temperature Profiling: Conduct the reaction at various temperatures (e.g., 0 °C, room temperature, 50 °C) to determine the ideal condition that balances reaction rate and selectivity.

  • Purification of Starting Materials: Ensure the purity of the starting sulfide and solvents through appropriate purification techniques like recrystallization or distillation.

Table 1: Comparison of Common Catalytic Systems for Sulfide Oxidation

Catalyst TypeCommon ExamplesTypical OxidantAdvantagesDisadvantages
Transition Metal (Homogeneous) Vanadium-salan complexes, Mo(VI) complexesH₂O₂, TBHPHigh activity and enantioselectivity (with chiral ligands).[8]Often requires careful control to prevent over-oxidation; catalyst removal can be challenging.[9]
Transition Metal (Heterogeneous) Ti-zeolites (e.g., TS-1), supported metal nanoparticles (e.g., Au-silica)[10]H₂O₂Easy to separate from the reaction mixture and recyclable.[11][12]May have lower activity compared to homogeneous counterparts; potential for metal leaching.
Organocatalysts 2,2,2-Trifluoroacetophenone, N-hydroxyphthalimide (NHPI)[13][14]H₂O₂, O₂Metal-free, often environmentally benign, and can be highly selective.[13][15]May require higher catalyst loading or longer reaction times.
Photocatalysts Eosin Y, AnthraquinoneO₂ (from air)Mild reaction conditions (room temperature, visible light); sustainable.[16][17]Requires a light source; reaction can be slow.
Problem 2: Significant Formation of Sulfone Byproduct (Over-oxidation)

Probable Cause:

  • Highly Active Catalyst: The catalyst may be too reactive, promoting the second oxidation step from sulfoxide to sulfone.

  • Excess Oxidant: Using a large excess of the oxidizing agent significantly increases the likelihood of over-oxidation.[2]

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed will lead to the oxidation of the desired sulfoxide product.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second oxidation step more than the first.

Solutions:

  • Select a More Selective Catalyst: If over-oxidation is a persistent issue, switch to a catalyst known for higher selectivity towards sulfoxide formation. For instance, some heterogeneous catalysts can offer better selectivity due to steric hindrance within their porous structures.

  • Precise Control of Oxidant Addition: Use a syringe pump for the slow, controlled addition of the oxidant. This maintains a low instantaneous concentration of the oxidant, favoring the formation of the sulfoxide.

  • Real-time Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.

  • Optimize Reaction Time and Temperature: Perform a time-course study to identify the point of maximum sulfoxide yield before significant sulfone formation occurs. Lowering the reaction temperature can also improve selectivity.

Diagram 1: Reaction Pathway for Sulfide Oxidation

Sulfide Oxidation Pathway Sulfide 4-Chloro-3-(methylthiomethyl)aniline Sulfoxide 4-Chloro-3-(methanesulfinylmethyl)aniline (Desired Product) Sulfide->Sulfoxide Oxidation Step 1 (Catalyst, [O]) Sulfone 4-Chloro-3-(methanesulfonylmethyl)aniline (Over-oxidation Byproduct) Sulfoxide->Sulfone Oxidation Step 2 (Excess [O])

Caption: The desired reaction is the selective oxidation to the sulfoxide. Over-oxidation leads to the undesired sulfone byproduct.

Problem 3: Inconsistent Reaction Results

Probable Cause:

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction or between runs (if recycled).

  • Moisture Sensitivity: Some catalysts and reagents are sensitive to moisture, which can inhibit their activity.

  • Variability in Starting Material Quality: Batch-to-batch variations in the purity of the starting sulfide can lead to inconsistent outcomes.

Solutions:

  • Use Fresh or Regenerated Catalyst: For each reaction, use a fresh batch of catalyst or ensure that the recycled catalyst is properly regenerated according to established procedures.

  • Ensure Anhydrous Conditions: If using moisture-sensitive catalysts, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Standardize Starting Materials: Implement a quality control check for all incoming starting materials to ensure consistent purity.

Problem 4: Difficulty in Catalyst Removal and Product Purification

Probable Cause:

  • Use of a Homogeneous Catalyst: Homogeneous catalysts are dissolved in the reaction mixture, making them difficult to separate from the product.[9][18]

  • Catalyst Leaching: In the case of heterogeneous catalysts, the active catalytic species may leach into the reaction medium.

Solutions:

  • Explore Heterogeneous Catalysts: Employing a solid-supported catalyst simplifies the work-up process, as the catalyst can be removed by simple filtration.[19][20]

  • Appropriate Work-up and Purification: For homogeneous catalysts, utilize techniques like column chromatography, extraction, or precipitation to separate the catalyst from the desired product.

  • Hot Filtration Test: To check for leaching from a heterogeneous catalyst, filter the catalyst from the reaction mixture mid-reaction while hot and allow the filtrate to continue reacting. If the reaction proceeds, leaching is occurring.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts for the selective oxidation of 4-chloro-3-(methylthiomethyl)aniline?

A1: The most common catalysts fall into three main categories:

  • Transition Metal Catalysts: These are often based on metals like vanadium, titanium, molybdenum, and tungsten.[4][6] They are highly effective but may require careful control to prevent over-oxidation.

  • Organocatalysts: These are metal-free organic molecules that can catalyze the oxidation. They are often considered a "greener" alternative.[13][15]

  • Heterogeneous Catalysts: These are solid catalysts that are in a different phase from the reactants. Examples include metal oxides supported on silica or zeolites. Their primary advantage is ease of separation and recyclability.[11]

Q2: How do I choose the best catalyst for my specific lab setup and scale?

A2: The choice of catalyst depends on several factors including the scale of the reaction, desired purity of the product, cost, and available equipment. The following decision tree can guide your selection:

Diagram 2: Catalyst Selection Decision Tree

Catalyst Selection start Start: Define Synthesis Goals scale Reaction Scale? start->scale large_scale Large Scale (>10g) scale->large_scale Yes small_scale Small Scale (<10g) scale->small_scale No purity High Purity Critical? heterogeneous Consider Heterogeneous Catalyst (e.g., Supported Metal, Zeolite) purity->heterogeneous Consider if leaching is minimal homogeneous Homogeneous Catalyst is an Option (e.g., Metal Complex, Organocatalyst) purity->homogeneous Yes, for high activity recycling Is Catalyst Recycling a Priority? recycling->heterogeneous Yes recycling->homogeneous No, but consider cost large_scale->recycling small_scale->purity leaching_test Perform Leaching Tests for Heterogeneous Catalyst heterogeneous->leaching_test chromatography Plan for Chromatographic Purification homogeneous->chromatography

Caption: A decision tree to guide the selection of a suitable catalyst based on experimental parameters.

Q3: What are the key safety precautions when performing this oxidation?

A3:

  • Oxidizing Agents: Oxidants like hydrogen peroxide and peroxy acids can be highly reactive and potentially explosive, especially in high concentrations. Always handle them with care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Exothermic Reactions: The oxidation of sulfides can be exothermic. Monitor the reaction temperature closely, especially during the addition of the oxidant, and have a cooling bath ready to control any temperature spikes.

  • Solvent Compatibility: Be aware of the compatibility of your chosen oxidant with the reaction solvent to avoid hazardous side reactions.

Q4: How can I effectively monitor the reaction progress to prevent over-oxidation?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting material and, if available, a standard of the desired sulfoxide. The disappearance of the starting material spot and the appearance of the product spot can be visualized under UV light or with a suitable staining agent. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the relative concentrations of the starting material, sulfoxide, and sulfone over time.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Oxidation of 4-chloro-3-(methylthiomethyl)aniline
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-(methylthiomethyl)aniline (1 equivalent) and the chosen solvent (e.g., methanol, ethanol, or acetonitrile).

  • Catalyst Addition: Add the catalyst (typically 0.1-5 mol%). If using a heterogeneous catalyst, it can be added directly to the flask. For homogeneous catalysts, dissolve it in a small amount of the solvent before adding.

  • Oxidant Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add the oxidant (e.g., 30% aqueous hydrogen peroxide, 1.1-1.5 equivalents) dropwise over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at the optimized temperature (e.g., 0 °C to room temperature). Monitor the progress by TLC every 30 minutes.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite solution) to destroy any excess oxidant.

  • Purification:

    • If a heterogeneous catalyst was used, filter the reaction mixture to remove the catalyst.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 4-Chloro-3-(methanesulfinylmethyl)aniline.

Protocol 2: Small-Scale Catalyst Screening
  • Setup: Arrange a series of small reaction vials, each with a stir bar.

  • Reagent Addition: To each vial, add a pre-weighed amount of 4-chloro-3-(methylthiomethyl)aniline and the solvent.

  • Catalyst Addition: Add a different catalyst to each vial at the same molar percentage.

  • Reaction Initiation: Place the vials in a temperature-controlled block and begin stirring. Add the same amount of oxidant to each vial.

  • Analysis: After a set time (e.g., 2 hours), quench a small aliquot from each reaction and analyze by HPLC or GC-MS to determine the conversion of the starting material and the selectivity for the sulfoxide product. This allows for a direct comparison of catalyst performance under identical conditions.

References

  • Journal of the American Chemical Society. (n.d.). Mechanism of Sulfoxide Formation through Reaction of Sulfur Radical Cation Complexes with Superoxide or Hydroxide Ion in Oxygenated Aqueous Solution. ACS Publications. Retrieved from [Link]

  • Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Applicable Chemistry, 8(2), 743-756. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the oxidation of sulfides to sulfoxide using H2O2 in the presence of MNPs-Br3 catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • SciSpace. (2016, March 17). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. Retrieved from [Link]

  • Ji, W.-S., et al. (n.d.). Selective Catalytic Aerobic Photooxidation of Thioethers to Sulfoxides. Thieme Chemistry. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. RSC Publishing. Retrieved from [Link]

  • Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Bentham Science Publishers. (2012, May 1). Transition Metal Catalyzed Asymmetric Oxidation of Sulfides: From Discovery to Recent Trends. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Metal catalysis in oxidation by peroxides. Sulfide oxidation and olefin epoxidation by dilute hydrogen peroxide, catalyzed by molybdenum and tungsten derivatives under phase-transfer conditions. ACS Publications. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, December 9). Redox-active molecules as organocatalysts for selective oxidative transformations – an unperceived organocatalysis field. Retrieved from [Link]

  • ResearchGate. (2024, February 21). (PDF) SULFOXIDES AND SULFONES: REVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664715B - The method of thioether through catalytic oxidation synthesis sulfoxide.
  • PNAS. (2017, January 17). Catalytic oxidation of Li2S on the surface of metal sulfides for Li−S batteries. Retrieved from [Link]

  • The Royal Society. (2025, January 8). Recent advances in metal-catalysed oxidation reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]

  • Farabi University. (n.d.). Lecture 6. “Fundamentals of homogeneous and heterogeneous catalysis: principles and applications”. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Homogeneous and heterogeneous catalytic oxidation of sulfides by H2O2 over zinc(ii) compounds. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 5). Efficient oxidation of sulfides to sulfoxides catalyzed by heterogeneous Zr-containing polyoxometalate grafted on graphene oxide. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Selective molecular oxygen oxidation of thio ethers to sulfoxides catalyzed by cerium(IV). ACS Publications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary. ACS Publications. Retrieved from [Link]

  • Study.com. (n.d.). Heterogeneous vs. Homogenous Catalysts | Differences & Example - Lesson. Retrieved from [Link]

  • Green Chemistry. (2022, May 5). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. RSC Publishing. Retrieved from [Link]

  • Save My Exams. (2025, June 30). Homogeneous & Heterogeneous Catalysts - A Level Chemistry. Retrieved from [Link]

  • Britannica. (n.d.). Catalysis - Enzymes, Heterogeneous, Homogeneous. Retrieved from [Link]

  • Nottingham ePrints. (2018, January 12). Designing Green Oxidation Reactions with Sulfoxides by Francesca Spagna. Retrieved from [Link]

  • Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692 - PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-3-(methoxymethyl)aniline (C8H10ClNO). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4-Chloro-3-(methanesulfinylmethyl)aniline

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the validation of a stability-indicating HPLC method for 4-Chloro-3-(methanesulfinylmethyl)aniline. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the validation of a stability-indicating HPLC method for 4-Chloro-3-(methanesulfinylmethyl)aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and defensible analytical method suitable for its intended purpose, in accordance with international regulatory standards.

Introduction: The Analytical Challenge

4-Chloro-3-(methanesulfinylmethyl)aniline is a compound of interest in pharmaceutical development, often arising as a process-related impurity or a metabolite. Its structure, featuring a halogenated aromatic ring, a basic aniline moiety, and a polar sulfoxide group, presents a unique challenge for chromatographic separation and quantification. Ensuring the purity and stability of active pharmaceutical ingredients (APIs) requires analytical methods that are not only accurate and precise but also specific enough to separate the main component from any potential degradation products.[1]

This guide details the development and subsequent validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. We will objectively compare two distinct chromatographic approaches to illustrate how column chemistry and mobile phase selection critically impact method performance. The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which serves as the global standard for analytical procedure validation.[2][3]

Part 1: Foundational Strategy & Method Development

The objective of a stability-indicating method is to provide a clear, quantitative assessment of a drug's stability by accurately measuring the decrease in the active ingredient's concentration due to degradation.[1][4] This necessitates a method that can resolve the primary analyte from all potential degradation products.

Analyte Characterization and Initial Chromatographic Approach

The target analyte, 4-Chloro-3-(methanesulfinylmethyl)aniline, possesses moderate lipophilicity (estimated LogP) due to the chlorophenyl group, but also significant polarity from the aniline and methanesulfinyl moieties. This dual nature makes RP-HPLC an ideal analytical technique.[5] The basicity of the aniline group (pKa ~4) dictates that its retention will be highly sensitive to the pH of the mobile phase.[6] To ensure consistent retention and peak shape, the mobile phase pH should be controlled with a buffer, ideally at least 1.5 pH units away from the analyte's pKa.

Comparative Method Screening

To identify the optimal system, we will compare two distinct RP-HPLC methods with different stationary phases and organic modifiers. This comparison will highlight how subtle changes in chromatographic conditions can lead to significant differences in selectivity, a critical factor for a stability-indicating assay.

  • Method A (Conventional Approach): Utilizes a standard L1 packing (C18) column, which primarily separates analytes based on hydrophobic interactions. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Method B (Alternative Selectivity): Employs an L11 packing (Phenyl-Hexyl) column. This stationary phase provides alternative selectivity through π-π interactions with the analyte's aromatic ring, in addition to hydrophobic interactions. Methanol is used as the organic modifier, which can offer different hydrogen bonding characteristics compared to acetonitrile.

Forced Degradation (Stress Testing)

To generate relevant degradation products and challenge the specificity of our methods, forced degradation studies are essential.[1][7] The analyte is subjected to a series of harsh conditions to accelerate its decomposition.

Experimental Protocol: Forced Degradation

  • Preparation: Prepare a stock solution of 4-Chloro-3-(methanesulfinylmethyl)aniline in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours. Prepare a solution at a concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose the stock solution (1 mg/mL) to UV light (254 nm) for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using both Method A and Method B.

The results from this study will form the basis for evaluating the specificity of each method. The superior method will be the one that shows baseline resolution between the parent analyte peak and all peaks generated during the stress testing.

Part 2: Head-to-Head Validation Protocol & Comparative Data

Once the initial method development and forced degradation studies are complete, a full validation is performed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[2][8] We present a comparative analysis of the validation parameters for both Method A and Method B.

Method_Validation_Workflow cluster_Dev Phase 1: Development cluster_Val Phase 2: Validation cluster_Select Phase 3: Finalization Analyte Analyte Characterization Screening Method Screening (A vs. B) Analyte->Screening Forced_Deg Forced Degradation Screening->Forced_Deg Specificity Specificity Forced_Deg->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Compare Compare Data Robustness->Compare Select Select & Finalize Method Compare->Select Validation_Parameters center Fit for Purpose Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Sensitivity Sensitivity (LOD/LOQ) center->Sensitivity Robustness Robustness center->Robustness Specificity->Accuracy ensures correct measurement Linearity->Accuracy underpins Linearity->Precision Accuracy->Precision related Sensitivity->Linearity defines lower limit

Caption: Interrelationship of core analytical validation parameters.

Part 3: Data Interpretation & Final Method Selection

The purpose of this comparative validation was not merely to pass a set of criteria, but to select the objectively superior analytical method. While both methods demonstrated acceptable linearity, accuracy, and precision, the key differentiators emerged in specificity and robustness.

  • Method A (C18 Column, Acetonitrile/Water): This method, while functional for a basic assay, proved inadequate as a stability-indicating method due to its failure to resolve a critical oxidative degradant. Furthermore, its sensitivity to minor changes in mobile phase pH and composition makes it less reliable for routine, long-term use.

  • Method B (Phenyl-Hexyl Column, Methanol/Buffer): This method excelled in all validation categories. The alternative selectivity of the phenyl-hexyl stationary phase was crucial for achieving the required specificity. [8]It was also more precise, more sensitive, and significantly more robust. The combination of these attributes demonstrates its suitability for the intended purpose of quantifying 4-Chloro-3-(methanesulfinylmethyl)aniline and its degradation products in stability studies.

Therefore, Method B is unequivocally the recommended method.

Final Recommended Protocol (Method B)
  • Instrument: HPLC system with PDA detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 20mM Potassium Phosphate Buffer (pH 3.0) : Methanol (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile : Water (50:50 v/v).

Conclusion

This guide demonstrates that analytical method validation is a dynamic process of scientific inquiry, not a static checklist. By directly comparing two viable but distinct chromatographic systems, we have shown how specific experimental choices in column chemistry and mobile phase composition can profoundly impact method performance. The selection of the Phenyl-Hexyl column (Method B) was justified not only by its passing all validation criteria but by its superior performance in the critical areas of specificity and robustness. This systematic, evidence-based approach ensures the final analytical method is reliable, defensible, and truly fit for its intended purpose in a regulated pharmaceutical environment.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL: [Link]

  • Title: Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form Source: Chemical Science International Journal URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Development and validation of stability indicating HPLC method: A review Source: ResearchGate URL: [Link]

  • Title: Development and validation of a stability indicating HPLC method for the determination of buprenorphine in transdermal patch Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: 4-Chloro-3-methylaniline Source: PubChem, National Institutes of Health (NIH) URL: [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity of 4-Chloro-3-(methanesulfinylmethyl)aniline in Immunoassays

This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Chloro-3-(methanesulfinylmethyl)aniline. Given the absence of publicly available, direct experimental data for this specific compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Chloro-3-(methanesulfinylmethyl)aniline. Given the absence of publicly available, direct experimental data for this specific compound, this document serves as a practical, instructional template for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of cross-reactivity, propose a selection of relevant analytes for comparison, and provide a detailed, field-proven protocol for conducting such a study using a competitive enzyme-linked immunosorbent assay (ELISA).

Introduction: The Criticality of Specificity in Analyte Detection

4-Chloro-3-(methanesulfinylmethyl)aniline is a substituted aniline that may be of interest in pharmaceutical and chemical research as an intermediate or a metabolite. When developing analytical methods for such molecules, particularly immunoassays, establishing the specificity of the assay is paramount. Cross-reactivity, the phenomenon where antibodies or other detection reagents bind to non-target molecules that are structurally similar to the target analyte, can lead to inaccurate quantification and false-positive results.[1][2][3] Therefore, rigorous cross-reactivity studies are essential to validate the reliability of any new analytical method.[4] This guide will walk you through the process of designing and executing a cross-reactivity study for 4-Chloro-3-(methanesulfinylmethyl)aniline, ensuring the scientific integrity of your findings.

Designing the Cross-Reactivity Panel: A Rationale-Driven Approach

The selection of compounds to test for cross-reactivity should be based on structural similarity to the target analyte, 4-Chloro-3-(methanesulfinylmethyl)aniline. This includes potential precursors, metabolites, and other structurally related compounds that could be present in the sample matrix.

Our proposed panel for this hypothetical study includes:

  • 4-Chloro-3-methylaniline: The parent amine without the methanesulfinylmethyl group. Its presence would indicate potential interference from the core aniline structure.[5]

  • 4-Chloroaniline: A simpler chlorinated aniline to assess the contribution of the chloro- and amino- groups to antibody binding.[6][7]

  • 3-(Methylsulfinylmethyl)aniline: This analog lacks the chloro group, allowing for an evaluation of the chloro group's role in antibody recognition.

  • 4-Chloro-3-(methylsulfonylmethyl)aniline: The oxidized (sulfone) form of the target analyte, a potential metabolite.

  • 4-Chloro-3-(methylsulfanylmethyl)aniline: The reduced (sulfide) form of the target analyte, another potential metabolite.

The rationale for this selection is to systematically deconstruct the molecule to understand which structural motifs are key for antibody binding.

Comparative Performance Data: A Hypothetical Cross-Reactivity Profile

The following table summarizes the hypothetical results of a competitive ELISA designed for the specific detection of 4-Chloro-3-(methanesulfinylmethyl)aniline. The data is presented as percentage cross-reactivity, calculated using the concentration of the target analyte that causes 50% inhibition of the signal (IC50) compared to the IC50 of the potential cross-reactant.

Formula for % Cross-Reactivity: (% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Test Compound) x 100

CompoundStructureMolecular Weight ( g/mol )Hypothetical IC50 (ng/mL)% Cross-Reactivity
4-Chloro-3-(methanesulfinylmethyl)aniline (Target Analyte) Target Analyte Structure219.7010.0100%
4-Chloro-3-methylanilineAnalog 1 Structure141.605,0000.2%
4-ChloroanilineAnalog 2 Structure127.57>10,000<0.1%
3-(Methylsulfinylmethyl)anilineAnalog 3 Structure169.248501.18%
4-Chloro-3-(methylsulfonylmethyl)anilineAnalog 4 Structure235.7075.013.3%
4-Chloro-3-(methylsulfanylmethyl)anilineAnalog 5 Structure203.70150.06.7%

Interpretation of Hypothetical Results:

Based on this invented data, the antibody demonstrates high specificity for the target analyte. The low cross-reactivity with 4-Chloro-3-methylaniline and 4-Chloroaniline suggests that both the methanesulfinylmethyl group and its position on the aniline ring are critical for antibody recognition. The moderate cross-reactivity with the sulfonyl and sulfanyl analogs indicates that the oxidation state of the sulfur atom influences binding affinity, a crucial consideration if these metabolites are expected in test samples.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This section provides a detailed, step-by-step protocol for a competitive ELISA, a common and effective method for quantifying small molecules and assessing cross-reactivity.[8][9]

Principle of the Assay

In this competitive immunoassay, the target analyte in the sample competes with a fixed amount of enzyme-conjugated analyte for a limited number of binding sites on a specific antibody coated onto a microplate.[2] A higher concentration of the target analyte in the sample will result in less conjugated analyte binding to the antibody, leading to a weaker signal.

G cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Analyte_Low Analyte (Sample) Antibody_Low Antibody-Coated Well Analyte_Low->Antibody_Low Few binding events Conjugate_Low Enzyme-Conjugate Conjugate_Low->Antibody_Low Many binding events Signal_High High Signal Antibody_Low->Signal_High Substrate conversion Analyte_High Analyte (Sample) Antibody_High Antibody-Coated Well Analyte_High->Antibody_High Many binding events Conjugate_High Enzyme-Conjugate Conjugate_High->Antibody_High Few binding events Signal_Low Low Signal Antibody_High->Signal_Low Substrate conversion

Caption: Principle of Competitive ELISA.

Materials and Reagents
  • High-binding 96-well microplates

  • Antibody specific to 4-Chloro-3-(methanesulfinylmethyl)aniline

  • 4-Chloro-3-(methanesulfinylmethyl)aniline standard

  • Potential cross-reactants

  • Enzyme-conjugated 4-Chloro-3-(methanesulfinylmethyl)aniline (e.g., HRP-conjugate)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Assay Workflow

G Start Coat 1. Coat Plate (Antibody in Coating Buffer) Start->Coat Wash1 2. Wash Coat->Wash1 Block 3. Block (Blocking Buffer) Wash1->Block Wash2 4. Wash Block->Wash2 Add_Sample 5. Add Standards/Samples & Enzyme-Conjugate Wash2->Add_Sample Incubate 6. Incubate Add_Sample->Incubate Wash3 7. Wash Incubate->Wash3 Add_Substrate 8. Add Substrate (e.g., TMB) Wash3->Add_Substrate Incubate_Dark 9. Incubate in Dark Add_Substrate->Incubate_Dark Add_Stop 10. Add Stop Solution Incubate_Dark->Add_Stop Read 11. Read Plate (e.g., 450 nm) Add_Stop->Read End Read->End

Caption: Competitive ELISA Workflow Diagram.

Step-by-Step Procedure
  • Plate Coating: Dilute the capture antibody to the optimal concentration in Coating Buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the 4-Chloro-3-(methanesulfinylmethyl)aniline standard and each potential cross-reactant.

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Add 50 µL of the diluted enzyme-conjugated analyte to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2, but increase to five washes to ensure removal of unbound reagents.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for the standard and each test compound.

    • Determine the IC50 value for each compound.

    • Calculate the percent cross-reactivity using the formula provided earlier.

Alternative and Confirmatory Analytical Methods

While immunoassays are excellent for high-throughput screening, it is best practice to confirm findings with an orthogonal method.[8][9] Chromatographic techniques are well-suited for this purpose due to their high specificity and sensitivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection can be used to separate and quantify aniline derivatives.[10][11][12] This method can definitively distinguish between the target analyte and its structurally similar counterparts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of aniline compounds, often providing excellent separation and unambiguous identification through mass fragmentation patterns.[6][7][13]

Conclusion

This guide has outlined a comprehensive strategy for assessing the cross-reactivity of 4-Chloro-3-(methanesulfinylmethyl)aniline. By employing a rationale-driven selection of test compounds and a robust competitive ELISA protocol, researchers can confidently establish the specificity of their analytical methods. The hypothetical data presented herein illustrates how to interpret and present such findings. Confirmation of immunoassay results with chromatographic methods like HPLC or GC-MS is strongly recommended to ensure the highest level of scientific rigor. The principles and protocols detailed in this guide are broadly applicable to the development and validation of assays for other small molecules, providing a solid foundation for reliable and reproducible research.

References

  • DiaSource. (n.d.). Biogenic Amines Immunoassays tests. DiaSource Diagnostics. Retrieved from [Link]

  • Cui, Y., et al. (2023). Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study from NHANES. Environmental Health. Retrieved from [Link]

  • Koral, S., & Yelcin, H. (2021). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. Foods. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • U.S. EPA. (n.d.). Immunoassay Analysis. CLU-IN. Retrieved from [Link]

  • Propath. (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]

  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Riggin, R. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. Retrieved from [Link]

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  • Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
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  • Basrani, B. R., et al. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics. Retrieved from [Link]

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Validation

A Comparative Guide to the Toxicology of Halogenated Anilines: Structure, Activity, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals Halogenated anilines are a critical class of aromatic amines, serving as foundational intermediates in the synthesis of dyes, pesticides, pharmaceuticals, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Halogenated anilines are a critical class of aromatic amines, serving as foundational intermediates in the synthesis of dyes, pesticides, pharmaceuticals, and polymers.[1][2][3] However, their widespread industrial use is paralleled by significant toxicological and environmental concerns. Many of these compounds are persistent in aquatic ecosystems, exhibit potential for bioaccumulation, and pose risks to human health.[1] This guide offers a comparative analysis of the toxicity of halogenated anilines, focusing on the intricate relationship between their chemical structure and biological activity, supported by detailed experimental protocols and data.

Core Mechanisms of Halogenated Aniline Toxicity

The toxicity of halogenated anilines is not typically caused by the parent molecule itself but rather by its metabolic transformation into reactive intermediates. This bioactivation process is a central tenet of their mode of action, leading to a cascade of cellular damage.

1.1. Metabolic Activation to Reactive Electrophiles

The primary pathway for aniline toxicity begins in the liver, mediated by the cytochrome P450 enzyme system.[4]

  • N-Oxidation: The amino group of the aniline is oxidized to form an N-hydroxylamine derivative. This is the rate-limiting step in the activation process.[4]

  • Formation of Nitrenium Ions: The N-hydroxylamine is unstable and can undergo further transformation to form a highly reactive, electron-deficient nitrenium ion. This can occur directly through the cleavage of the N-O bond or following a conjugation step (e.g., acetylation or sulfation) that creates a better leaving group.[4]

  • Covalent Adduction: The resulting nitrenium ion is a potent electrophile that readily attacks nucleophilic sites on cellular macromolecules. It can form covalent adducts with DNA and proteins, leading to mutations (genotoxicity), disruption of cellular function, and cell death (cytotoxicity).[4][5]

Metabolic Activation of Halogenated Anilines cluster_0 Phase I Metabolism cluster_1 Formation of Reactive Species cluster_2 Cellular Damage Aniline Halogenated Aniline Hydroxylamine N-Hydroxylamine Aniline->Hydroxylamine Cytochrome P450 (N-oxidation) Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Direct N-O Cleavage Conjugate Acetate or Sulfate Conjugate Hydroxylamine->Conjugate Acetylation or Sulfation Adducts DNA & Protein Adducts Nitrenium->Adducts Covalent Binding Conjugate->Nitrenium Toxicity Genotoxicity & Cytotoxicity Adducts->Toxicity

Caption: Metabolic activation pathway of halogenated anilines.

1.2. Hematotoxicity: Methemoglobinemia

A hallmark of acute aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state.[6] This altered hemoglobin is unable to bind and transport oxygen, leading to cyanosis (a bluish discoloration of the skin) and, in severe cases, hypoxia, neurological damage, and death.[6] The oxidative stress is driven by a futile cycle involving the aniline and its N-hydroxylamine metabolite. Significant species differences in susceptibility exist; for instance, dog erythrocytes are more sensitive to methemoglobin induction by aniline analogs than rat erythrocytes, potentially due to variations in MetHb reductase enzyme activity.[7]

Structure-Toxicity Relationships (STR)

The toxicity of an aniline derivative is profoundly influenced by the type, number, and position of its halogen substituents. These structural modifications alter the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile, which in turn dictate its metabolic fate and toxic potential.

2.1. Effect of Halogenation vs. Parent Aniline As a general rule, the substitution of a halogen onto the aniline ring increases its toxicity. Studies have demonstrated that 2-haloanilines exhibit greater acute renal and hepatic toxicity in Fischer 344 rats compared to the parent aniline molecule.[8] This increased toxicity is often linked to altered lipophilicity and electronic properties that facilitate bioactivation.

2.2. Influence of Halogen Type (F, Cl, Br, I) The identity of the halogen atom is a critical determinant of toxicity, though the trend can vary depending on the toxicological endpoint.

  • Genotoxicity: For para-substituted halogenated anilines, the mutagenic potential in the Ames test was predicted to increase in the order: p-bromoaniline < p-chloroaniline < p-fluoroaniline.[4]

  • Nephrotoxicity: In an in vitro study using rat renal cortical slices, bromo and iodo substitutions were found to enhance the nephrotoxic potential of aniline to the greatest degree.[2] 3,5-dibromoaniline was the most potent nephrotoxicant among the dihaloanilines tested.[2]

2.3. Influence of Halogen Position (ortho-, meta-, para-) The position of the halogen substituent dramatically affects steric and electronic properties.

  • Steric Hindrance: Substitution at both ortho-positions (e.g., 2,6-dichloroaniline) was hypothesized to prevent genotoxicity by sterically hindering the enzymatic N-oxidation of the amino group.[5] However, experimental results are mixed, with some studies showing that ortho-substituted anilines like 2,4,6-trichloroaniline remain mutagenic, suggesting this hindrance is not absolute.[5]

  • Organ Toxicity: Halogenation at the 2-position (ortho) specifically increases both liver and kidney toxicity.[8] Conversely, 4-position (para) halogenated derivatives have been noted to be aberrantly more toxic in aquatic organisms than predicted by simple quantitative structure-activity relationship (QSAR) models.[9]

2.4. Influence of the Degree of Halogenation Increasing the number of halogen substituents often, but not always, increases toxicity.

  • Dihaloanilines vs. Monohaloanilines: 3,5-dihaloanilines are generally more potent inducers of in vitro nephrotoxicity than their 4-monohaloaniline counterparts.[2]

  • Aquatic Toxicity: The relationship is not always linear. Studies on the acute toxicity of aniline, 4-chloroaniline, 3,5-dichloroaniline, and 2,3,4-trichloroaniline revealed large interchemical and interspecies differences that did not strictly correlate with the degree of chloro-substitution.[10]

2.5. Summary of Comparative Toxicity Data

The following table summarizes experimental toxicity data for various halogenated anilines across different species and test systems, illustrating the structure-activity relationships discussed.

CompoundTest SystemEndpointResultReference
AnilineDaphnia magna48h EC500.62 mg/L[11]
2-ChloroanilineDaphnia magna48h EC503.5 mg/L[11]
3-ChloroanilineDaphnia magna48h EC505.2 mg/L[11]
4-ChloroanilineDaphnia magna48h EC501.1 mg/L[11]
3,5-DichloroanilineDaphnia magna48h EC500.32 mg/L[11]
4-BromoanilineRat Kidney SlicesGluconeogenesisReduced at 0.1 mM[2]
4-IodoanilineRat Kidney SlicesGluconeogenesis92% decrease at 2.0 mM[2]
3,5-DifluoroanilineRat Kidney SlicesLDH ReleaseNo increase[2]
3,5-DibromoanilineRat Kidney SlicesLDH ReleaseIncreased at 1.0 mM[2]
2-FluoroanilineFischer 344 RatsNephrotoxicityIncreased BUN levels[8]
2-ChloroanilineFischer 344 RatsNephrotoxicityIncreased BUN levels[8]
2-BromoanilineFischer 344 RatsNephrotoxicityIncreased BUN levels[8]

Key Toxicological Assays: Protocols and Workflows

Assessing the toxicity of halogenated anilines requires a battery of validated in vitro and in vivo tests. Below are detailed protocols for two fundamental assays in genotoxicity assessment.

3.1. Genotoxicity: Bacterial Reverse Mutation (Ames) Test

This assay is a cornerstone of mutagenicity testing, used to detect chemicals that can induce point mutations (base-pair substitutions or frameshifts) in the DNA of specific Salmonella typhimurium strains.[4][12]

Experimental Protocol:

  • Strain Selection: Choose a panel of histidine-dependent Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) sensitive to different mutation types.[12]

  • Metabolic Activation (S9 Mix): Since anilines require bioactivation, the test must be performed with and without a mammalian liver extract (S9 fraction), typically from Aroclor- or phenobarbital-induced rats. The S9 mix contains the necessary P450 enzymes.[12]

  • Exposure: In a test tube, combine the tester strain, varying concentrations of the test halogenated aniline, and either the S9 mix or a control buffer.

  • Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[12]

  • Scoring and Analysis: Count the number of revertant colonies (his+) on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies significantly above the spontaneous background rate observed in the negative control.[12]

Ames Test Workflow cluster_prep Preparation cluster_exp Exposure & Plating cluster_analysis Incubation & Analysis Strain Select Salmonella Strains (e.g., TA100) Mix Combine Strain, Compound, and S9 Mix (+/-) Strain->Mix S9 Prepare S9 Mix for Metabolic Activation S9->Mix Compound Prepare Test Compound Concentrations Compound->Mix Plate Add Top Agar & Pour onto Minimal Media Plate Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze for Dose-Dependent Increase vs. Control Count->Analyze

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 4-Chloro-3-(methanesulfinylmethyl)aniline

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chloro-3-(methanesulfinylmethyl)aniline. As a niche halogenated aromatic amine, this compound requires meticulous han...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chloro-3-(methanesulfinylmethyl)aniline. As a niche halogenated aromatic amine, this compound requires meticulous handling and disposal procedures rooted in a deep understanding of its chemical properties and associated hazards. This guide moves beyond mere instruction to explain the critical reasoning behind each step, ensuring that researchers, chemists, and laboratory managers can operate with confidence and uphold the highest standards of safety and environmental stewardship.

The toxicological and environmental profile is overwhelmingly dominated by the chlorinated aromatic amine portion. Compounds like 4-chloroaniline are known to be toxic if swallowed, inhaled, or in contact with skin; they are also suspected carcinogens and are very toxic to aquatic life with long-lasting effects.[1][2][3] The sulfoxide group, while generally less reactive, can enhance skin penetration, a property famously associated with Dimethyl Sulfoxide (DMSO).[4] Therefore, all procedures must be based on the precautionary principle, treating the compound as a regulated hazardous material.

Table 1: Inferred Hazard Profile and Regulatory Information
ParameterAssessment Based on Analogues (e.g., 4-Chloroaniline)Implication for Disposal
Acute Toxicity High . Toxic if swallowed, in contact with skin, or if inhaled (GHS Category 3).[1]Prohibits any form of direct environmental release. Mandates use of full Personal Protective Equipment (PPE).
Carcinogenicity Suspected Carcinogen . 4-Chloroaniline is classified as GHS Carcinogenicity Category 1B or 2B.[1]Requires handling as a long-term health hazard. All waste, including contaminated PPE, must be treated as hazardous.
Environmental Hazard Very High . Very toxic to aquatic life with long-lasting effects (GHS Aquatic Chronic Category 1).[1]Strictly forbids disposal via sanitary sewer systems.[5][6] Spills must be contained to prevent entry into drains.[3]
Chemical Class Halogenated Aromatic Amine .[7]Dictates segregation into the halogenated organic waste stream for proper high-temperature incineration.[7][8]
Physical State Solid (crystalline).Reduces inhalation risk compared to liquids, but fine dusts can be easily inhaled.[2]

Part 1: Immediate Pre-Disposal Procedures & Spill Management

Proper disposal begins at the point of waste generation. Adherence to these initial steps is critical to prevent accidental exposure and environmental contamination.

Personal Protective Equipment (PPE)

Due to the compound's high acute toxicity and potential for skin absorption, a comprehensive PPE strategy is non-negotiable.

  • Hand Protection : Wear nitrile or neoprene gloves. Given the aromatic amine structure, double-gloving is recommended. Immediately change gloves if contamination occurs.[9]

  • Eye Protection : Use chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[6][9]

  • Body Protection : A fully buttoned laboratory coat is mandatory. For handling larger quantities or cleaning spills, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection : All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.

Emergency Spill Protocol

Accidental spills must be managed immediately to mitigate exposure and environmental risks.

  • Evacuate and Alert : Alert all personnel in the immediate vicinity. If the spill is large or outside of a containment area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Secure the Area : Restrict access to the spill area. Turn off any ignition sources if flammable solvents are present.[10]

  • Contain the Spill : For solid spills, gently cover the material with an inert absorbent material like vermiculite or sand. Avoid sweeping dry powder, as this can create airborne dust.[3]

  • Clean-Up : Moisten the absorbent material slightly with a suitable solvent (e.g., methanol or ethanol) to prevent dust generation. Carefully scoop the mixture into a designated hazardous waste container using non-sparking tools.

  • Decontaminate : Wipe the spill area with a cloth dampened with a decontaminating solution or solvent. All cleanup materials (absorbent, cloths, contaminated PPE) are considered hazardous waste and must be placed in the same container.[11]

  • Label and Dispose : Seal and label the container as "Hazardous Waste: 4-Chloro-3-(methanesulfinylmethyl)aniline spill debris" and follow the disposal workflow in Part 2.

Part 2: Step-by-Step Waste Disposal Workflow

The fundamental principle is that 4-Chloro-3-(methanesulfinylmethyl)aniline and any materials contaminated with it must be disposed of as segregated, hazardous chemical waste .

Waste Segregation: The Critical Step

The presence of chlorine in the molecule is the single most important factor for waste segregation. Halogenated organic compounds require specialized, high-temperature incineration with flue-gas scrubbing to prevent the formation of highly toxic dioxins and furans. Mixing this waste with non-halogenated solvents makes the entire volume more difficult and expensive to dispose of.[7]

  • Action : Designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

  • Rationale : This segregation is mandated by hazardous waste regulations and is crucial for proper treatment by licensed disposal facilities.[7][8] It prevents the contamination of solvent streams intended for fuel blending or recovery.[12]

Containerization Protocol
  • Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is in good condition, with no cracks or leaks.[13] The original product container is often a suitable choice.

  • Label the Container Correctly : Before adding any waste, affix a "Hazardous Waste" label from your institution's EHS department. Fill out all required fields, including:

    • Full chemical name: "4-Chloro-3-(methanesulfinylmethyl)aniline" (avoid abbreviations).

    • All components and their approximate percentages if it is a mixture.

    • The relevant hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environment).[1]

  • Accumulate Waste Safely :

    • Keep the waste container closed at all times, except when adding waste.[12]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[12]

    • Ensure the SAA is in a well-ventilated area and has secondary containment (e.g., a spill tray) to capture any potential leaks.[13]

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[8]

Arranging for Final Disposal
  • Contact EHS : Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management office.

  • Schedule a Pickup : Follow your institution's procedures to schedule a waste pickup. This is typically done through an online request form.[12]

  • Do Not Transport : Laboratory personnel should never transport hazardous waste across campus or on public roads. This must be done by trained EHS professionals or licensed contractors.

The diagram below outlines the decision-making process for the proper handling and disposal of 4-Chloro-3-(methanesulfinylmethyl)aniline waste.

G Disposal Workflow for 4-Chloro-3-(methanesulfinylmethyl)aniline start Waste Generation (Pure compound, contaminated items, or solutions) ppe_check Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe_check wear_ppe STOP. Don appropriate PPE before proceeding. ppe_check->wear_ppe No waste_type Identify Waste Type ppe_check->waste_type Yes wear_ppe->ppe_check solid_waste Solid Waste (e.g., powder, contaminated wipes) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in solvent) waste_type->liquid_waste Liquid container_solid Place in 'Halogenated Organic SOLID Waste' Container solid_waste->container_solid halogenated_check Is the solvent halogenated? liquid_waste->halogenated_check container_nonhal Place in 'Halogenated Organic LIQUID Waste' Container. (Do NOT mix with non-halogenated waste) halogenated_check->container_nonhal No container_hal Place in 'Halogenated Organic LIQUID Waste' Container halogenated_check->container_hal Yes label_container Ensure Container is Properly Labeled and Securely Closed container_solid->label_container container_nonhal->label_container container_hal->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa request_pickup Request Pickup from Institutional EHS / Hazardous Waste Office store_saa->request_pickup end Disposal Complete request_pickup->end

Caption: Disposal Workflow Diagram

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety, Duke University.

  • DIMETHYL SULFOXIDE (DMSO). University of Waterloo.

  • Safety Data Sheet for 4-chloroaniline. Sigma-Aldrich.

  • Safety Data Sheet for 4-Chloro-3-methylaniline. Fisher Scientific.

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.

  • Safety Data Sheet for 3-Chloro-4-methylaniline. Fisher Scientific.

  • Material Safety Data Sheet for Meta Chloro Aniline. AGR Enterprises.

  • Safety Data Sheet for 4-Chloroaniline. LabChem.

  • Safety Data Sheet for 4-Chloroaniline. Carl ROTH.

  • Safety Data Sheet for 3-Chloro-2-methyl aniline. Thermo Fisher Scientific.

  • Safety Data Sheet for 4-Chloroaniline. Carl ROTH.

  • 4-Chloro-3-methylaniline PubChem Entry. National Institutes of Health.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Aromatic Amine DECONtamination Solution Safety Data Sheet. SKC Inc.

  • Hazardous Waste Reduction. University of Washington Environmental Health & Safety.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

  • Hazardous Materials Disposal Guide. Nipissing University.

  • Disposal of Chemical Waste. University of Bristol Safety and Health Services.

  • 4-Chloro-3-methylaniline Product Page. MilliporeSigma.

  • 4-Chloroaniline Product Information. Ataman Kimya.

  • 4-Chloro-3-(trifluoromethyl)aniline Product Page. Zhishang Chemical.

  • 4-Chloro-3-(trifluoromethyl)aniline Product Page. CLEARSYNTH.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-(methanesulfinylmethyl)aniline

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. The compound 4-Chloro-3-(methanesulfinylmethyl)aniline, a substituted aniline, presents a...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. The compound 4-Chloro-3-(methanesulfinylmethyl)aniline, a substituted aniline, presents a significant hazard profile that necessitates a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for its safe handling, rooted in a clear understanding of its specific risks.

Foundational Hazard Assessment: Understanding the "Why"

Before any protective equipment is selected, a thorough understanding of the specific risks associated with 4-Chloro-3-(methanesulfinylmethyl)aniline is paramount. Based on safety data for the compound and structurally related chloroanilines, the primary hazards are categorized as follows:

  • High Acute Toxicity: The compound is classified as toxic if swallowed, if it comes into contact with the skin, or if it is inhaled as a dust or aerosol.[1][2][3] This multi-route toxicity means that all potential avenues of exposure must be sealed.

  • Carcinogenicity: This substance is identified as a potential human carcinogen (Category 1B), meaning prolonged or repeated exposure may cause cancer.[1][2][3] This elevates the need for stringent long-term exposure controls.

  • Skin Sensitization: It may cause an allergic skin reaction upon contact.[2][3] Initial exposures might not show a reaction, but subsequent contact can lead to significant allergic responses.

  • Environmental Hazard: The compound is very toxic to aquatic life with long-lasting effects, mandating careful containment and disposal.[4][5]

These hazards collectively demand an approach that assumes the compound is a threat via inhalation, ingestion, and dermal absorption, with severe chronic health risks.

The Core PPE Protocol: A Multi-Layered Defense

Given the compound's hazard profile, a comprehensive PPE ensemble is non-negotiable. This protocol is designed to establish a consistent barrier between the researcher and the chemical.

Eye and Face Protection

Direct ocular exposure can cause serious irritation.[6] However, the primary risk is an accidental splash of a solution or aerosolized powder reaching the eyes.

  • Minimum Requirement: ANSI Z.87.1-compliant safety glasses with side shields.[7]

  • Standard Procedure: Chemical splash goggles are mandatory when handling the solid or any solutions.[7][8] They provide a full seal around the eyes, protecting against splashes and fine dusts that can bypass standard safety glasses.

  • High-Risk Operations: A full-face shield worn over chemical splash goggles is required when there is a significant risk of splashing or energetic reaction, such as during quenching or large-scale solution transfers.[7][9]

Hand Protection

Dermal contact is a primary route of toxic exposure, and the compound is a known skin sensitizer.[5] Glove selection is therefore critical.

  • Glove Type: Use chemically resistant gloves. Disposable nitrile gloves (minimum 4-6 mil thickness) provide an effective barrier for incidental contact.[10][11] For prolonged handling or immersion, heavier neoprene or PVC gloves should be considered.[12]

  • The Double-Gloving Technique: For all handling procedures, wearing two pairs of nitrile gloves is strongly recommended. This practice provides a critical safety buffer; if the outer glove is compromised or contaminated, it can be safely removed without exposing the skin.

  • Inspection and Disposal: Gloves must be inspected for any signs of degradation or puncture before each use.[9] They should be removed immediately upon suspected contamination and disposed of as hazardous waste. Never reuse disposable gloves.[11]

Body Protection

Clothing can become a secondary source of exposure if contaminated.[5]

  • Laboratory Coat: A clean, buttoned, flame-resistant lab coat is mandatory to protect skin and personal clothing.[8][10]

  • Apron: An additional chemical-resistant apron should be worn over the lab coat when handling significant quantities of solutions to protect against spills.[13]

  • Personal Attire: Long pants and fully enclosed, closed-toe shoes are required for all laboratory work to protect the lower body from spills.[8][10][13]

Respiratory Protection

Inhalation of the powdered form of this compound is a significant toxicity risk.[1][4]

  • Engineering Controls First: The primary method of respiratory protection is the use of engineering controls. All handling of the solid compound that may generate dust (e.g., weighing, transferring) MUST be performed inside a certified chemical fume hood.[11]

  • When Respirators are Required: If engineering controls are insufficient or not available (e.g., during a large spill cleanup), respiratory protection is necessary.[10] A NIOSH-approved respirator with a particulate filter (N95, N100, or P100) is the minimum requirement for dusts.

  • Fit and Training: Use of a respirator requires a formal program that includes medical evaluation, fit testing, and training to be effective.[10]

PPE Selection Matrix

For clarity, the following table summarizes the required PPE for different laboratory operations involving 4-Chloro-3-(methanesulfinylmethyl)aniline.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GlassesSingle Pair Nitrile GlovesLab CoatNot Required
Weighing/Transferring Solid Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing Solutions (in Fume Hood) Chemical Splash GogglesDouble Nitrile GlovesLab Coat, Chemical ApronRequired: Chemical Fume Hood
Routine Analysis (Dilute Solutions) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot Required (in Fume Hood)
Spill Cleanup Face Shield & GogglesHeavy Duty Gloves (Neoprene/PVC)Chemical Resistant Suit/ApronRequired: Air-Purifying Respirator with Particulate Filters

Operational & Disposal Plans: A Step-by-Step Guide

Proper PPE is only effective when integrated into a safe workflow.

Step 1: Preparation and Pre-Handling Check
  • Designate the Area: All work with this compound must be conducted in a designated area within a chemical fume hood.

  • Assemble Materials: Bring all necessary equipment (spatulas, glassware, solvents, waste containers) into the fume hood before introducing the compound.

  • Verify Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate spill kit.

  • Don PPE: Put on all required PPE as outlined in the matrix above before opening the primary container.

Step 2: Handling the Compound
  • Minimize Dust: When handling the solid, use gentle motions to avoid creating airborne dust.

  • Containment: Perform all transfers over a disposable, plastic-backed absorbent liner to contain any minor spills.[13]

  • Immediate Cleanup: Clean any minor spills on equipment or surfaces within the hood immediately with a damp cloth (ensure solvent is compatible) and dispose of the cloth as hazardous waste.

Step 3: Post-Handling and Decontamination
  • Secure the Compound: Tightly close and seal the primary container.

  • Decontaminate: Wipe down the exterior of the container and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: remove the outer pair of gloves first, followed by the lab coat/apron, face shield/goggles, and finally the inner pair of gloves.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after all work is complete, even though gloves were worn.[11]

Step 4: Emergency and Disposal
  • Spills: For a small spill within the fume hood, use an appropriate absorbent material from a spill kit. For a large spill, evacuate the area, alert safety personnel, and prevent entry.[4] Do not attempt to clean a large spill without appropriate respiratory protection and training.

  • Exposure:

    • Skin: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]

    • Eyes: Immediately flush with the emergency eyewash for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][14]

    • Inhalation: Move the individual to fresh air immediately. Call for emergency medical assistance.[2]

  • Waste Disposal: All materials contaminated with 4-Chloro-3-(methanesulfinylmethyl)aniline, including gloves, bench paper, and empty containers, must be disposed of as hazardous waste according to institutional, local, and federal regulations.[4][5] Do not allow the material to enter drains or the environment.[4]

PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Task Assessment: Handling 4-Chloro-3- (methanesulfinylmethyl)aniline is_solid Working with solid powder? start->is_solid is_splash Potential for splash or energetic reaction? is_solid->is_splash No (Solution) fume_hood Work in Chemical Fume Hood is_solid->fume_hood Yes goggles Wear Chemical Splash Goggles is_splash->goggles No face_shield Add Full Face Shield over Goggles is_splash->face_shield Yes apron Add Chemical Apron is_splash->apron Yes fume_hood->is_splash double_gloves Wear Double Nitrile Gloves goggles->double_gloves lab_coat Wear Lab Coat double_gloves->lab_coat end_ppe Core PPE Assembled lab_coat->end_ppe face_shield->goggles apron->goggles

Caption: PPE selection logic for handling the target compound.

By adhering to this comprehensive guide, researchers can confidently and safely handle 4-Chloro-3-(methanesulfinylmethyl)aniline, ensuring personal safety and maintaining the integrity of their work environment.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.
  • Sciencelab.com. (n.d.). material safety data sheet - 4-chloro aniline 98%.
  • Eurofins Scientific. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Chloro-3-methylaniline.
  • Safetysigns.com. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline.
  • Fisher Scientific. (2012, May 3). SAFETY DATA SHEET - 3-Chloro-4-methylaniline.
  • Antibodies-online.com. (2009, May 16). 4-Chloroaniline - Safety Data Sheet.
  • DuraLabel. (2026, January 15). Chemical Hazard PPE & How to Protect Workers From Poisons.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-Chloro-2-methyl aniline.
  • Labbox. (2024, November 4). 4-Chloroaniline 103500 - Safety Data Sheet.
  • AGR Enterprises. (n.d.). Material Safety Data Sheet - Meta Chloro Aniline MSDS.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-(methanesulfinylmethyl)aniline
Reactant of Route 2
4-Chloro-3-(methanesulfinylmethyl)aniline
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